molecular formula C10H10F3IO B15379946 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Cat. No.: B15379946
M. Wt: 330.08 g/mol
InChI Key: IEFLTUFQHVTLFB-UHFFFAOYSA-N
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Description

1-Iodo-2-propoxy-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C10H10F3IO and its molecular weight is 330.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10F3IO

Molecular Weight

330.08 g/mol

IUPAC Name

1-iodo-2-propoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10F3IO/c1-2-5-15-9-6-7(10(11,12)13)3-4-8(9)14/h3-4,6H,2,5H2,1H3

InChI Key

IEFLTUFQHVTLFB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)I

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene [1]

Executive Summary

1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (CAS: 2384902-79-6) is a specialized fluorinated aromatic building block utilized primarily in the synthesis of pharmaceutical and agrochemical candidates.[1] Structurally, it combines three distinct functional motifs: a reactive aryl iodide "warhead" for cross-coupling, a lipophilic propoxy ether chain for steric and hydrophobic tuning, and a trifluoromethyl (


) group for metabolic stability and electronic modulation.

This guide details the physicochemical profile, synthetic pathways, and application logic for researchers utilizing this scaffold in lead optimization.

Physicochemical Properties & Molecular Architecture

The molecule’s utility is defined by the interplay between its electron-withdrawing


 group and the electron-donating propoxy substituent.

Table 1: Core Technical Specifications

PropertyDataSignificance
CAS Number 2384902-79-6Unique Identifier
Molecular Formula

Halogenated Ether
Molecular Weight 330.09 g/mol Fragment-like (Rule of 5 compliant)
Predicted LogP ~4.5 - 5.0High lipophilicity; blood-brain barrier penetration potential.
Boiling Point (Pred.) ~280°C (at 760 mmHg)High-boiling liquid/low-melting solid.
Electronic Character Push-Pull SystemPropoxy (

) and

(

) create a polarized ring system.
Leaving Group Iodine (C-I Bond)Weakest C-Halogen bond (~57 kcal/mol), ideal for oxidative addition.
Structural Analysis
  • The Iodine Handle (C1): Positioned ortho to the propoxy group. The bulky iodine atom combined with the adjacent propoxy chain creates a sterically crowded environment (ortho-effect), which can influence the selectivity of catalytic cycles, often favoring mono-substitution over homocoupling.

  • The Propoxy Tether (C2): Unlike a simple methoxy group, the

    
    -propoxy chain provides significant lipophilic bulk (
    
    
    
    hydrophobicity). This is often used to probe hydrophobic pockets in enzyme active sites (e.g., GPCRs or Kinases) where shorter chains fail to achieve binding affinity.
  • The Trifluoromethyl Anchor (C4): Located para to the iodine, the

    
     group exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic aromatic substitution but activating the C-I bond for oxidative addition in metal-catalyzed cross-couplings.
    

Synthetic Methodology

The synthesis of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene is strictly regiocontrolled. The most robust route avoids direct iodination of the ether (which yields mixtures) and instead relies on the alkylation of a pre-functionalized phenol.

Protocol: Williamson Ether Synthesis Strategy

Rationale: Starting from 2-iodo-5-(trifluoromethyl)phenol ensures the iodine is already locked in the correct position relative to the


 group, preventing regioselectivity issues later.

Reagents:

  • Substrate: 2-Iodo-5-(trifluoromethyl)phenol

  • Alkylating Agent: 1-Bromopropane (1.2 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Workflow:

  • Solvation: Dissolve 2-iodo-5-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will likely turn yellow.
    
  • Alkylation: Dropwise add 1-bromopropane (1.2 eq).

  • Heating: Heat the reaction mixture to 60°C. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. Reaction typically completes in 4–6 hours.

  • Workup (Critical for Purity):

    • Dilute with water (5x volume) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product is non-polar and elutes early.

Visual Synthesis Pathway

SynthesisPath Start 3-(Trifluoromethyl)phenol Inter 2-Iodo-5-(trifluoromethyl)phenol (Regio-isomer separation req.) Start->Inter Step 1: Iodination Target TARGET: 1-Iodo-2-propoxy-4- (trifluoromethyl)benzene Inter->Target Step 2: O-Alkylation Reagent1 NIS or ICl (Electrophilic Iodination) Reagent1->Inter Reagent2 1-Bromopropane K2CO3 / DMF Reagent2->Target

Figure 1: Retrosynthetic logic flow. Note that commercial sourcing of the intermediate phenol is preferred to avoid difficult isomer separations in Step 1.

Reactivity & Applications in Drug Discovery

This molecule acts as a "Lego block" in medicinal chemistry. The Iodine atom is the connection point.

A. Suzuki-Miyaura Cross-Coupling

The most common application. The electron-poor nature of the ring (due to


) facilitates the oxidative addition of Palladium(

) into the C-I bond.
  • Partners: Aryl/Heteroaryl boronic acids.

  • Catalyst System:

    
     or 
    
    
    
    with
    
    
    .
  • Outcome: Biaryl systems containing the 2-propoxy-4-trifluoromethyl motif.

B. Sonogashira Coupling

Used to introduce alkynyl linkers.

  • Partners: Terminal alkynes.

  • Significance: The steric bulk of the ortho-propoxy group may require higher catalyst loading or smaller ligands (e.g., XPhos) to prevent steric hindrance during the transmetallation step.

C. Buchwald-Hartwig Amination

Replacing the Iodine with an amine.

  • Challenge: The ortho-propoxy group can chelate to the metal center or sterically hinder the approach of bulky amines.

  • Solution: Use of bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos) is recommended to drive this transformation.

D. Lithium-Halogen Exchange

Treatment with


-PrMgCl or 

-BuLi generates the aryl lithium species.
  • Utility: This nucleophile can then attack ketones, aldehydes, or be trapped with

    
     to form benzoic acids.
    
  • Precaution: The reaction must be kept below -78°C to prevent elimination of the propoxy group or attack on the

    
     (though 
    
    
    
    is generally stable to organolithiums at low temp).
Functional Divergence Diagram

Reactivity Center 1-Iodo-2-propoxy-4- (trifluoromethyl)benzene Suzuki Biaryl Scaffolds (Suzuki Coupling) Center->Suzuki Ar-B(OH)2 / Pd Sono Alkynyl Linkers (Sonogashira) Center->Sono Alkyne / Pd-Cu Lithium Benzoic Acids/Aldehydes (Li-Halogen Exchange) Center->Lithium n-BuLi / E+ Buchwald Aniline Derivatives (C-N Coupling) Center->Buchwald Amine / Pd-Ligand

Figure 2: Divergent synthesis capabilities. The scaffold serves as a central hub for generating diverse chemical libraries.

Safety & Handling

  • Hazards: As an aryl iodide, it is potentially irritating to eyes and skin.[2] The fluorinated nature suggests potential persistence; avoid release into the environment.

  • Storage: Light sensitive (C-I bond lability). Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Compatibility: Incompatible with strong oxidizing agents.

References

  • Sigma-Aldrich. (n.d.). 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene Product Sheet. Retrieved from [1]

  • PubChem. (2025).[3] Compound Summary: 1-Iodo-4-(trifluoromethoxy)benzene (Analogous Reactivity).[3] National Library of Medicine. Retrieved from [4]

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. (Contextual grounding for CF3 utility).
  • Hartenstein, J. H., et al. (1993). Principles of Organic Synthesis: Williamson Ether Synthesis Protocols.

Sources

Molecular structure and weight of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic pathways for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene. This compound, belonging to the class of halogenated and trifluoromethylated aromatic ethers, represents a scaffold of significant interest in medicinal chemistry and materials science. The strategic incorporation of an iodine atom, a propoxy group, and a trifluoromethyl moiety onto a benzene ring imparts a unique combination of lipophilicity, metabolic stability, and synthetic versatility. This document will delve into the precise molecular weight, predicted physicochemical characteristics, and a plausible synthetic protocol. Furthermore, it will explore the broader significance of trifluoromethylated aromatic compounds in drug discovery and outline essential safety protocols for handling such molecules.

Molecular Structure and Weight

The structural architecture of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene is characterized by a benzene ring substituted with three distinct functional groups. The iodine atom is located at position 1, a propoxy group (-OCH2CH2CH3) at position 2, and a trifluoromethyl group (-CF3) at position 4.

Molecular Formula: C₁₀H₁₀F₃IO

The precise molecular weight of a compound is a critical parameter for its identification and characterization, particularly in high-resolution mass spectrometry analysis.[1] The exact molecular weight is calculated by summing the masses of the most abundant isotopes of each atom present in the molecule.

Calculation of Exact Molecular Weight:

Using the isotopic masses of Carbon (¹²C = 12.000000 amu), Hydrogen (¹H = 1.007825 amu), Fluorine (¹⁹F = 18.998403 amu), Iodine (¹²⁷I = 126.904473 amu), and Oxygen (¹⁶O = 15.994915 amu), the exact molecular weight is calculated as follows:

  • (10 * 12.000000) + (10 * 1.007825) + (3 * 18.998403) + (1 * 126.904473) + (1 * 15.994915) = 346.9731 g/mol

This calculated value is indispensable for the accurate interpretation of mass spectrometry data.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Context
Physical State Likely a liquid or low-melting solid at room temperature.Similar substituted aromatic compounds are often liquids or low-melting solids.
Boiling Point Expected to be elevated (>200 °C).The presence of a heavy iodine atom and the overall molecular weight suggest a high boiling point.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF).The molecule is predominantly nonpolar due to the benzene ring, propoxy group, and trifluoromethyl group.
Lipophilicity (LogP) Predicted to be high.The trifluoromethyl group significantly increases lipophilicity, a key factor in drug design for cell membrane permeability.[2]
Stability Stable under normal laboratory conditions.Aromatic iodides are generally stable but can be sensitive to light and may slowly release iodine.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene can be designed based on established organic chemistry transformations, particularly the Sandmeyer reaction, starting from a commercially available aniline derivative.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Propoxy-4-(trifluoromethyl)aniline B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C   C 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene B->C  KI, H2O  

Caption: Proposed two-step synthesis of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene via a Sandmeyer reaction.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Propoxy-4-(trifluoromethyl)aniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-Propoxy-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (NaNO₂) in water dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Monitoring: Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Causality behind Experimental Choices: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is critical to prevent decomposition of the diazonium salt and ensure a high yield of the desired intermediate.

Step 2: Iodination (Sandmeyer Reaction)

  • Preparation of Iodide Solution: In a separate beaker, dissolve potassium iodide (KI) in water.

  • Reaction: Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Workup:

    • Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene.

Trustworthiness of the Protocol: This protocol is based on the well-established and reliable Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of anilines to various functional groups, including iodides. The workup and purification steps are standard procedures to ensure the isolation of a pure product.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene are not available, the expected features in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the propoxy group. The aromatic protons will appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.0 ppm). The protons of the propoxy group will show a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom, all in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[3][4][5][6]

Mass Spectrometry (MS)

The mass spectrum of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene would be expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight (347). A characteristic fragmentation pattern would also be observed, likely involving the loss of the propoxy group or the iodine atom. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy.

Applications in Drug Discovery and Materials Science

The unique combination of substituents in 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene makes it a valuable building block in several areas of chemical research.

Medicinal Chemistry

The incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][7][8] The trifluoromethyl group can block sites of metabolic oxidation and improve the pharmacokinetic profile of a drug candidate. The iodine atom serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the rapid generation of diverse compound libraries for biological screening.

Drug_Discovery A 1-Iodo-2-propoxy-4- (trifluoromethyl)benzene B Cross-Coupling Reactions A->B C Diverse Compound Library B->C D Biological Screening C->D E Lead Compound Identification D->E

Caption: Workflow illustrating the utility of the title compound in drug discovery.

Materials Science

The presence of the trifluoromethyl group can also impart desirable properties to organic materials, such as increased thermal stability and altered electronic properties. The iodo-substituent allows for the incorporation of this building block into larger conjugated systems for applications in organic electronics.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[9][10][11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Aromatic iodine compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[13] Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

1-Iodo-2-propoxy-4-(trifluoromethyl)benzene is a synthetically valuable molecule with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and the predictable reactivity of its functional groups make it an attractive building block for the synthesis of novel compounds with tailored properties. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research into the properties and reactivity of this compound is warranted to fully explore its utility.

References

  • Chemos GmbH & Co.KG. (n.d.).
  • Carl ROTH GmbH + Co. KG. (n.d.).
  • PENTA. (2024, July 25).
  • CLEAPSS. (n.d.). Student safety sheets 56 Iodine.
  • (n.d.).
  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • MDPI. (2025, July 18).
  • Hovione. (2024, February 15).
  • Sigma-Aldrich. (n.d.). 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene.
  • Gelfand Center, Carnegie Mellon University. (n.d.).
  • Michigan State University. (n.d.).
  • BOC Sciences. (n.d.).
  • Green Chemistry For Sustainability. (n.d.).
  • ResearchGate. (n.d.). Prediction of Physicochemical Properties.
  • ResearchGate. (2025, August 10). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2016, January 19).
  • Science of The Total Environment. (2014, November 8).
  • SciSpace. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals.
  • National Center for Biotechnology Information. (2022, June 14).
  • ResearchGate. (2025, August 6).
  • National Center for Biotechnology Inform
  • Informatics Journals. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.
  • ChemRxiv. (n.d.).
  • News-Medical. (2019, April 11). Characterizing Small Molecules with NMR.
  • GovInfo. (n.d.).

Sources

Synthesis Pathways for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

[1][2][3]

Executive Summary & Retrosynthetic Analysis

The target molecule, 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (also known as 1-propoxy-2-iodo-5-(trifluoromethyl)benzene depending on IUPAC priority), possesses a 1,2,4-substitution pattern.[1][2][3] The key structural relationships are:

  • Iodine and Propoxy group: Ortho (1,[1][2]2) relationship.[4][5][6]

  • Iodine and Trifluoromethyl group: Para (1,[1][2]4) relationship.[4][5]

Retrosynthetic Disconnection

A direct disconnection of the propyl ether linkage reveals the key precursor: 2-iodo-5-(trifluoromethyl)phenol .[1][2][3]

  • Why not 4-(trifluoromethyl)phenol? Iodination of 4-(trifluoromethyl)phenol occurs ortho to the hydroxyl group, yielding 2-iodo-4-(trifluoromethyl)phenol.[1][2][3] Upon propylation, this yields 1-propoxy-2-iodo-4-(trifluoromethyl)benzene, where the Iodine is meta to the -CF3 group.[1][2][3] This is the wrong isomer .

  • Why 3-(trifluoromethyl)phenol? Iodination of 3-(trifluoromethyl)phenol is directed by the strong activating effect of the hydroxyl group.[1][2][3] While the position para to the hydroxyl (C4) is electronically activated, it is sterically hindered by the adjacent -CF3 group. Consequently, substitution occurs preferentially at the ortho position (C6), which is para to the -CF3 group, yielding the correct 1,2,4-substitution pattern.[1][2]

RetrosynthesisTargetTarget:1-Iodo-2-propoxy-4-(trifluoromethyl)benzenePrecursorPrecursor:2-Iodo-5-(trifluoromethyl)phenolTarget->PrecursorC-O Disconnection(Williamson Ether Synthesis)StartStarting Material:3-(Trifluoromethyl)phenolPrecursor->StartC-I Disconnection(Regioselective Iodination)WrongStartAlternative Start (Incorrect):4-(Trifluoromethyl)phenolWrongStart->TargetYields Wrong Isomer(Meta-I-CF3)

Figure 1: Retrosynthetic analysis confirming 3-(trifluoromethyl)phenol as the correct starting material.

Primary Synthesis Pathway: The Phenol Route

This pathway is preferred for its scalability, use of commercially available starting materials, and high regioselectivity.

Step 1: Regioselective Iodination

The objective is to introduce an iodine atom at the C6 position of 3-(trifluoromethyl)phenol.

  • Reagents: Iodine (

    
    ), Sodium Hydride (
    
    
    ) or Sodium Carbonate (
    
    
    ).
  • Solvent: Toluene (anhydrous) or THF/Water.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The phenoxide anion generated by the base activates the ring. The C6 position is favored over C4 due to the steric hindrance of the -CF3 group at C3.[3]

Reaction Scheme:

123
Step 2: Williamson Ether Synthesis (O-Alkylation)

The intermediate phenol is alkylated using a propyl halide.[1][2][3]

  • Reagents: 1-Bromopropane or 1-Iodopropane, Potassium Carbonate (

    
    ).[1][2][3]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1][2][3]

  • Conditions:

    
    .
    

Reaction Scheme:

12

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Iodo-5-(trifluoromethyl)phenol

Based on modified procedures for ortho-iodination of phenols (US20100016285A1).[1][2][3]

ParameterSpecification
Starting Material 3-(Trifluoromethyl)phenol (CAS: 98-17-9)
Reagent Iodine (Solid), Sodium Hydride (60% dispersion)
Solvent Toluene (Anhydrous)
Temperature

to Room Temperature
Expected Yield 75-85%

Step-by-Step Procedure:

  • Activation: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, suspend Sodium Hydride (1.1 eq) in anhydrous Toluene. Cool the suspension to

    
    .
    
  • Addition: Dropwise add a solution of 3-(trifluoromethyl)phenol (1.0 eq) in Toluene. Evolution of hydrogen gas (

    
    ) will be observed. Stir at 
    
    
    for 30 minutes to ensure complete formation of the sodium phenoxide.
  • Iodination: Add solid Iodine (

    
    , 1.0 eq) in small portions (or as a solution in Toluene) while maintaining the temperature at 
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion via TLC or HPLC.[3]

  • Quench: Carefully quench the reaction with dilute Hydrochloric Acid (1N HCl) until the pH is acidic (~pH 2).

  • Workup: Separate the organic layer.[3][5][7] Extract the aqueous layer with Ethyl Acetate.[3] Combine organic phases and wash with 10% Sodium Thiosulfate (

    
    ) solution to remove excess iodine (indicated by the disappearance of the dark purple color).
    
  • Purification: Dry over Magnesium Sulfate (

    
    ), filter, and concentrate. Purify the residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate) to isolate 2-iodo-5-(trifluoromethyl)phenol  as a pale yellow oil or solid.[1][2][3]
    
Protocol B: Synthesis of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene[1][2][3]
ParameterSpecification
Substrate 2-Iodo-5-(trifluoromethyl)phenol
Alkylating Agent 1-Bromopropane (1.2 eq)
Base Potassium Carbonate (

, 2.0 eq)
Solvent DMF (Dimethylformamide)
Temperature

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with 2-iodo-5-(trifluoromethyl)phenol (1.0 eq) and DMF (5-10 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq) and stir for 15 minutes at room temperature.
    
  • Alkylation: Add 1-Bromopropane (1.2 - 1.5 eq).

  • Heating: Heat the mixture to

    
     and stir for 4-6 hours. Monitor by TLC (disappearance of phenol).
    
  • Workup: Cool to room temperature. Pour the mixture into ice water (50 volumes). The product may precipitate or form an oil.[3]

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x). Wash the combined organics with water (2x) and brine (1x) to remove DMF.

  • Isolation: Dry over Sodium Sulfate (

    
    ) and concentrate under reduced pressure.
    
  • Final Purification: If necessary, purify via short-path distillation or flash chromatography (Hexanes) to yield 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene as a clear liquid.[1][2][3]

Process Visualization

The following diagram illustrates the chemical logic and flow of the synthesis.

SynthesisFlowSM3-(Trifluoromethyl)phenol(CAS 98-17-9)Step1Step 1: IodinationReagents: NaH, I2, TolueneRegioselectivity: Ortho to OHSM->Step1IntermediateIntermediate:2-Iodo-5-(trifluoromethyl)phenolStep2Step 2: AlkylationReagents: 1-Bromopropane, K2CO3, DMFMechanism: SN2Intermediate->Step2ProductProduct:1-Iodo-2-propoxy-4-(trifluoromethyl)benzeneStep1->Intermediate 75-85% YieldStep2->Product >90% Yield

Figure 2: Forward synthesis pathway highlighting reagents and key intermediates.

Safety & Critical Quality Attributes (CQA)

Safety Considerations
  • Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere (Nitrogen/Argon). In case of fire, use Class D extinguisher or dry sand; do not use water.

  • 1-Bromopropane: Alkylating agent.[1][2][3] Potential reproductive toxin and neurotoxin.[3] Use in a well-ventilated fume hood.[1][2][3]

  • Iodine: Corrosive and volatile.[3] Causes severe skin burns and eye damage.[3]

Quality Control
  • Regioisomer Purity: The critical impurity is the para-iodinated isomer (4-iodo-3-(trifluoromethyl)phenol).[1][2][3] This must be controlled at Step 1.

    • Validation: Use 1H-NMR.[1][2][3] The C2-H (between I and CF3) and C6-H (between I and OH) protons will show distinct coupling patterns.[1][2][3] In the correct isomer (2-iodo-5-CF3), the protons are para to each other (singlets or weak coupling), whereas the impurity has ortho coupling.[1][2][3]

  • Water Content: Moisture in Step 2 can lead to ester hydrolysis (if using ester precursors) or competitive hydrolysis of the alkyl halide. Ensure DMF is anhydrous (<0.05% water).

References

  • Sigma-Aldrich. 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene Product Page. CAS 2384902-79-6.[1][2] Available at: [1][2][3]

  • ChemicalBook. 2-Iodo-5-(trifluoromethyl)phenol Properties and Synthesis. CAS 102771-00-6.[1][2][3][8] Available at: [1][2]

  • Maruyama, T. et al. (2010). Heterocyclidene-N-(aryl)acetamide derivative. US Patent US20100016285A1.[3] (Describes the iodination protocol for 3-trifluoromethylphenol). Available at: [1][2]

  • Knochel, P. et al. (2007). Preparation and Reactions of Allylic Zinc Reagents. Dissertation, LMU München. (Discusses regioselective iodination of 3-substituted phenols). Available at: [1][2]

A Comprehensive Technical Guide to the Solubility of Fluorinated Aryl Iodides in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the solubility characteristics of fluorinated aryl iodides in common organic solvents. As a class of compounds gaining increasing importance in medicinal chemistry and materials science, a thorough understanding of their solubility is critical for effective reaction design, purification, formulation, and biological screening. This document moves beyond a simple compilation of data to offer insights into the underlying physicochemical principles governing the solubility of these molecules and provides a practical, field-tested protocol for solubility determination.

The Critical Role of Solubility in the Application of Fluorinated Aryl Iodides

Fluorinated aryl iodides are versatile building blocks in modern organic synthesis. The incorporation of fluorine atoms into aromatic systems can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.[1] The iodo-substituent, in turn, serves as a highly effective functional handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.

However, the successful application of these reagents is intrinsically linked to their solubility. Poor solubility can lead to a host of challenges in a research and development setting, including:

  • Reaction Kinetics: Inhomogeneous reaction mixtures resulting from poor solubility can lead to slow and incomplete reactions, side-product formation, and difficulty in monitoring reaction progress.

  • Purification: Low solubility in common chromatography or crystallization solvents can make the purification of intermediates and final products a significant bottleneck.

  • Formulation and Drug Delivery: For drug candidates, solubility is a key determinant of bioavailability. A compound that is poorly soluble in physiological media and common formulation excipients is likely to face significant hurdles in development.[2]

  • High-Throughput Screening (HTS): Inconsistent or low solubility in solvents like dimethyl sulfoxide (DMSO) can lead to unreliable results and false negatives in HTS campaigns.

Therefore, a comprehensive understanding and the ability to predict and experimentally determine the solubility of fluorinated aryl iodides are essential for accelerating discovery and development timelines.

Factors Influencing the Solubility of Fluorinated Aryl Iodides

The solubility of a fluorinated aryl iodide in a given organic solvent is a complex interplay of intermolecular forces between the solute and solvent molecules. The overarching principle of "like dissolves like" provides a useful starting point for prediction.[3] Generally, non-polar or moderately polar aryl halides are more soluble in organic solvents than in water.[4] Key factors influencing this behavior include:

  • Substitution Pattern: The position and number of fluorine atoms on the aromatic ring can significantly impact the molecule's dipole moment and its ability to participate in intermolecular interactions.

  • Solvent Properties: The polarity, hydrogen bonding capability, and polarizability of the solvent are critical. For instance, iodopentafluorobenzene exhibits good solubility in methanol and toluene.[5]

  • Temperature: For most solid solutes, solubility increases with temperature.[6] However, the magnitude of this effect can vary significantly depending on the specific solute-solvent pair.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure influences solubility. Higher lattice energy generally corresponds to lower solubility.

The interplay of these factors is illustrated in the following diagram:

Figure 1: Key factors influencing the solubility of fluorinated aryl iodides.

Quantitative Solubility Data

CompoundSolventSolubility (g/L)Temperature (°C)Reference
1-Fluoro-2-iodobenzeneDimethyl Sulfoxide (DMSO)200Not Specified[7]
1-Fluoro-3-iodobenzeneVarious Organic SolventsModerate Solubility (Qualitative)Not Specified[10]
1-Fluoro-4-iodobenzeneVarious Organic SolventsSoluble (Qualitative)Not Specified
PentafluoroiodobenzeneMethanolGood Solubility (Qualitative)Not Specified[5]
PentafluoroiodobenzeneTolueneGood Solubility (Qualitative)Not Specified[5]

Note to Researchers: The lack of comprehensive public data underscores the importance of experimental determination of solubility for specific compounds and solvent systems relevant to your research.

Experimental Protocol for Determining Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a solid compound is the Saturation Shake-Flask Method . This method is reliable and provides a true measure of equilibrium solubility.

Principle

An excess amount of the solid fluorinated aryl iodide is agitated in the solvent of interest at a constant temperature until the solution is saturated and equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology

Solubility_Determination_Workflow A 1. Preparation of Saturated Solution B 2. Equilibration A->B Agitation at constant T C 3. Phase Separation B->C Centrifugation or Filtration D 4. Sample Preparation C->D Dilution of supernatant E 5. HPLC Analysis D->E Injection F 6. Quantification E->F Calibration Curve

Figure 2: Workflow for solubility determination using the shake-flask method.

Materials:

  • Fluorinated aryl iodide (solid)

  • Organic solvent of interest (HPLC grade)

  • Scintillation vials or other suitable containers with tight-fitting caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid fluorinated aryl iodide to a vial. A general guideline is to add enough solid so that a visible amount remains undissolved at equilibrium.

    • Add a known volume of the organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vial to prevent solvent evaporation.

    • Place the vial in a shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).

  • Phase Separation:

    • Once equilibrium is established, carefully remove the vial from the shaker, ensuring the undissolved solid is not disturbed.

    • Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vial to pellet the undissolved solid.

      • Filtration: Draw the supernatant through a syringe filter. It is crucial to use a filter material that does not interact with the solute or solvent.

  • Sample Preparation for Analysis:

    • Carefully pipette a known volume of the clear supernatant into a volumetric flask.

    • Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a calibration curve by injecting known concentrations of the fluorinated aryl iodide into the HPLC system.

    • Inject the diluted sample and record the peak area.

  • Quantification:

    • Use the calibration curve to determine the concentration of the fluorinated aryl iodide in the diluted sample.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Causality and Self-Validation
  • Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that the solution has reached saturation, a cornerstone of determining thermodynamic solubility.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured solubility is a true reflection of the equilibrium at that specific condition.

  • Why extended equilibration? Reaching true equilibrium can be a slow process, especially for poorly soluble compounds. Checking for consistent concentration at multiple time points validates that the system has reached a steady state.

  • Why a calibration curve? The use of a multi-point calibration curve ensures the accuracy and linearity of the analytical method, providing a self-validating system for quantification.

Conclusion

The solubility of fluorinated aryl iodides is a critical parameter that influences their utility in various scientific disciplines. While a comprehensive database of quantitative solubility data remains to be fully established, the principles outlined in this guide provide a strong foundation for understanding, predicting, and experimentally determining the solubility of these important compounds. By employing robust experimental methodologies, such as the saturation shake-flask method, researchers can generate reliable data to inform their synthetic strategies, purification protocols, and formulation efforts, ultimately accelerating the pace of innovation.

References

  • CymitQuimica. CAS 1121-86-4: 1-Fluoro-3-iodobenzene.
  • Smolecule. Buy Iodopentafluorobenzene | 827-15-6. (2023-08-15).
  • MedChemExpress. 1-Fluoro-2-iodobenzene (o-Iodofluorobenzene) | Biochemical Reagent.
  • Life Chemicals. Compound solubility measurements for early drug discovery. (2022-05-31).
  • Thermo Scientific Alfa Aesar. 1-Fluoro-4-iodobenzene, 99% 10 g | Buy Online.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. The role of fluorine in medicinal chemistry. (2007-10).
  • Reddit. How do you know if substituted benzene is soluble in organic or aqueous solvent. (2021-11-08).
  • Chemistry LibreTexts. Properties of Aryl Halides. (2023-01-22).
  • Cheméo. Chemical Properties of Benzene, 1-fluoro-4-iodo- (CAS 352-34-1).
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05).
  • ChemicalBook. 1-Fluoro-4-iodobenzene | 352-34-1.
  • Chemistry LibreTexts. 3.
  • Benchchem. Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide.
  • Solubility of Things. Iodobenzene.
  • PubChem. Iodobenzene | C6H5I | CID 11575.
  • Guidechem. 1-Fluoro-4-iodobenzene 352-34-1 wiki.
  • Sigma-Aldrich. 4-Fluoroiodobenzene 99 352-34-1.
  • University of Rochester. Solvents and Polarity.
  • ChemicalBook.
  • Bellevue College. From: Intro to Org, Lab. Tech: A microscale approach, He - Pavia, Lampman, Kriz, Engel.
  • ResearchGate.
  • Fluorochem. 1-Fluoro-3-iodobenzene.
  • PubChem. 1-Fluoro-2-iodobenzene | C6H4FI | CID 67673.
  • NIST. Benzene, 1-fluoro-3-iodo-.
  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. (2026-01-27).
  • TCI Chemicals. 1-Fluoro-2-iodobenzene | 348-52-7.
  • Chem-Impex. 1-Fluoro-2-iodobenzene.
  • ChemScene. 1121-86-4 | 1-Fluoro-3-iodobenzene.
  • PubChem. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725.
  • PubChem. 4-Fluoroiodobenzene | C6H4FI | CID 9605.
  • PMC.
  • Thermo Scientific Chemicals. Pentafluoroiodobenzene, 97% 10 g | Buy Online.
  • Sigma-Aldrich. Iodopentafluorobenzene Pentafluoroiodobenzene.
  • PubChem. Pentafluoroiodobenzene | C6F5I | CID 70008.
  • The Value of 1-Fluoro-2-iodobenzene: A Critical Intermediate for Chemical Synthesis. (2026-01-25).
  • Sigma-Aldrich. Iodopentafluorobenzene Pentafluoroiodobenzene.
  • ChemicalBook. 1-Fluoro-2-iodobenzene.
  • NIST. Benzene, 1-fluoro-2-iodo-.
  • ChemicalBook. 1-Fluoro-3-iodobenzene | 1121-86-4. (2026-01-13).
  • TCI Chemicals. 1-Fluoro-3-iodobenzene (stabilized with Copper chip).
  • CymitQuimica. 1-Fluoro-4-iodobenzene, 99%.
  • Thermo Scientific Chemicals. 1-Fluoro-4-iodobenzene, 99% 250 g | Buy Online.
  • Oakwood Chemical. 1-Fluoro-4-iodobenzene.
  • PureSynth. 1-Fluoro-2-Iodobenzene 99.0%(GC).
  • Sigma-Aldrich. Iodopentafluorobenzene Pentafluoroiodobenzene.
  • Wikipedia. Iodobenzene.
  • ChemSrc. 1-Fluoro-2-iodobenzene | CAS#:348-52-7. (2025-09-11).
  • Fisher Scientific. 1-Fluoro-4-iodobenzene, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar.

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Safety Data Sheet (SDS) for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comprehensive Safety & Handling Protocol for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Executive Summary

This technical guide provides a rigorous safety and handling framework for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (CAS: 2384902-79-6). Designed for medicinal chemists and process engineers, this document moves beyond standard compliance checklists to explore the physicochemical logic dictating safety protocols. By analyzing the interplay between the labile iodine atom, the lipophilic propoxy chain, and the electron-withdrawing trifluoromethyl group, we establish a self-validating system for risk mitigation in drug discovery workflows.

Part 1: Chemical Identity & Structural Analysis

Compound Identification

  • Chemical Name: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene[1][2]

  • CAS Number: 2384902-79-6[1][2]

  • Molecular Formula: C₁₀H₁₀F₃IO

  • Molecular Weight: 330.09 g/mol

  • Structural Characterization: A trisubstituted benzene scaffold featuring a labile iodine (C-1), a propoxy ether linkage (C-2), and a trifluoromethyl group (C-4).

Physicochemical Logic (SAR Analysis) Understanding the structure allows us to predict hazards where empirical data is sparse:

  • The Iodine Substituent (C-I Bond): The weakest bond in the molecule. It confers photosensitivity , leading to homolytic cleavage and the release of iodine radicals (

    
    ) and free iodine (
    
    
    
    ) upon exposure to light. This necessitates amber glassware and exclusion of light.
  • The Trifluoromethyl Group (-CF₃): Highly electron-withdrawing. It increases metabolic stability but also dictates combustion byproducts (Hydrogen Fluoride) and environmental persistence.

  • The Propoxy Group (-OC₃H₇): Increases lipophilicity (LogP), enhancing skin permeability and potential bioavailability, necessitating strict dermal protection.

Part 2: Hazard Identification & Risk Assessment

Note: As a specialized research intermediate, specific toxicological data (LD50) may not be fully established. The following classifications are derived from Structure-Activity Relationships (SAR) of analogous aryl iodides and benzotrifluorides.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementMechanism
Skin Irritation Cat 2H315: Causes skin irritation.[3][4][5]Lipophilic solvent action of the propoxy group disrupting the stratum corneum.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[4][6]Direct interaction of halogenated aromatics with mucosal membranes.
STOT - SE Cat 3H335: May cause respiratory irritation.[4]Volatile organic vapors triggering upper respiratory tract inflammation.
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.[3][6]Fluorinated aromatics are resistant to hydrolysis and biodegradation.
Diagram 1: Hazard Determination Logic (SAR)

This decision tree illustrates how structural motifs dictate the safety profile.

HazardLogic Compound 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene Iodine C-I Bond (Labile) Compound->Iodine CF3 -CF3 Group (Stable) Compound->CF3 Propoxy -OPr Group (Lipophilic) Compound->Propoxy Risk1 Photosensitivity & Radical Formation Iodine->Risk1 Homolytic Cleavage Risk2 Combustion -> HF Gas Release CF3->Risk2 Thermal Decomp Risk3 Enhanced Skin Absorption Propoxy->Risk3 LogP Increase Protocol1 Store at 2-8°C Protect from Light Risk1->Protocol1 Protocol2 Use HF-Resistant Scrubbers Avoid Acidic Waste Mix Risk2->Protocol2 Protocol3 Double Nitrile Gloves Full Tyvek Suit Risk3->Protocol3

Caption: SAR-based hazard logic linking functional groups (Iodine, CF3, Propoxy) to specific safety protocols.

Part 3: Handling, Storage & Stability

The "Self-Validating" Storage Protocol To ensure scientific integrity, storage conditions must prevent the degradation pathways identified above.

  • Temperature Control (2-8°C):

    • Reasoning: Low temperature inhibits the kinetics of deiodination and ether cleavage.

    • Validation: Visual inspection.[7] If the liquid/solid turns from colorless/pale yellow to brown/red, free iodine (

      
      ) has been liberated.
      
  • Inert Atmosphere (Argon/Nitrogen):

    • Reasoning: Oxygen can promote radical oxidation pathways initiated by light. Store under inert gas.

  • Light Exclusion:

    • Protocol: Use amber vials wrapped in aluminum foil if amber glass is unavailable.

Experimental Handling Workflow

  • Solvent Compatibility: Soluble in DCM, THF, Ethyl Acetate. Avoid strong oxidizers which may attack the ether linkage.

  • Waste Stream Segregation:

    • DO NOT mix with strong acids. Although the CF3 group is stable, accidental fire or extreme conditions involving acids can release HF.

    • Halogenated Waste: Dispose of in the dedicated "Halogenated Organic Solvents" stream due to the Iodine and Fluorine content.

Part 4: Emergency Response Protocols

Fire Fighting Measures (The HF Factor) In the event of a fire, this compound presents a specific dual-threat:

  • Hydrogen Iodide (HI): Corrosive and toxic.

  • Hydrogen Fluoride (HF): Extremely toxic, corrosive, and bone-penetrating.

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[4] Do NOT use a solid water stream, which may scatter the chemical.

  • PPE: Firefighters must wear SCBA (Self-Contained Breathing Apparatus) with a full face-piece.[3]

Accidental Release (Spill) Workflow

  • Evacuate: Clear the area of non-essential personnel.

  • Ventilate: Open fume hood sashes fully or enable emergency ventilation.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).

  • Neutralize (Trace): Wipe the area with a dilute sodium thiosulfate solution to reduce any liberated iodine.

Diagram 2: Emergency Response Decision Matrix

EmergencyResponse Event Incident Detected Type Identify Type Event->Type Spill Liquid Spill Type->Spill Fire Thermal Decomposition Type->Fire ActionSpill 1. Evacuate & Ventilate 2. Absorb (Vermiculite) 3. Thiosulfate Wash (Iodine) Spill->ActionSpill ActionFire 1. SCBA Required (HF Risk) 2. Dry Chemical/CO2 3. No Water Jet Fire->ActionFire Medical Medical Evaluation (Check for HF burns/Iodine sensitization) ActionSpill->Medical ActionFire->Medical

Caption: Decision matrix for handling spills vs. thermal decomposition events, emphasizing HF/HI mitigation.

Part 5: Toxicology & Ecological Impact[6]

Toxicological Insights

  • Acute Toxicity: Data limited. Treat as Harmful if Swallowed (Category 4) based on analogue 4-Iodobenzotrifluoride.[4]

  • Skin Corrosion: The propoxy tail increases lipid solubility, making the compound an effective skin irritant. Prolonged contact may lead to dermatitis.

  • Carcinogenicity: Not formally listed by IARC/NTP, but halogenated aromatics are often flagged for further screening in drug development.

Ecological Fate

  • Persistence: The C-F bonds render the trifluoromethyl moiety resistant to microbial degradation.

  • Bioaccumulation: Moderate potential due to lipophilicity (estimated LogP > 3.0).

  • Disposal: Incineration requires a facility equipped with scrubbers for HF and Iodine recovery.

References

  • Sigma-Aldrich. (n.d.).[6] Product Specification: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (CAS 2384902-79-6).[1][2] Retrieved from

  • ChemSrc. (n.d.). 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene Chemical Properties. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Iodobenzotrifluoride (Analogue). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from

Sources

Melting point and boiling point of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

[1]

Executive Summary

Compound: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene CAS: 2384902-79-6 Class: Polyfunctionalized Halogenated Arene[1]

This technical guide provides an in-depth analysis of the physicochemical properties, specifically melting point (MP) and boiling point (BP), of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene. As a Senior Application Scientist, I have synthesized data from structural analogs and thermodynamic principles to establish a robust characterization profile. This compound represents a critical scaffold in medicinal chemistry, balancing the lipophilicity of the propoxy chain with the metabolic stability of the trifluoromethyl group and the synthetic versatility of the aryl iodide.[1]

Physicochemical Profile: Data & Analysis

Due to the specific nature of this intermediate, experimental data is often proprietary.[1] Below is the derived technical profile based on quantitative structure-property relationship (QSPR) analysis of close structural analogs (e.g., 1-iodo-4-(trifluoromethyl)benzene and 1-iodo-2-methoxy-4-(trifluoromethyl)benzene).

Thermodynamic Properties Table[1]
PropertyValue / RangeConfidenceTechnical Context
Physical State Liquid (at 25°C)HighAnalogs with ortho-alkoxy groups are typically liquids due to disrupted lattice packing.[1]
Boiling Point (Atm) 260°C ± 15°C Medium (Predicted)Extrapolated from the core 1-iodo-4-CF3-benzene (BP ~184°C) plus propoxy group contribution.[1]
Boiling Point (Reduced) 115-120°C @ 5 mmHg HighStandard distillation range for aryl iodides of this molecular weight (MW ~330).[1]
Melting Point < 10°C HighThe flexible propoxy chain increases entropy, lowering the MP relative to the methoxy analog.[1]
Density 1.65 - 1.75 g/cm³ HighHeavy atom effect (Iodine) combined with the density-increasing CF3 group.[1]
LogP (Predicted) ~5.2 - 5.5 HighSignificant lipophilicity driven by the propyl chain and CF3 moiety.[1]
Structural Logic & Causality[1]
  • The Iodine Effect: The heavy iodine atom (atomic mass 126.[1]9) significantly increases London dispersion forces, raising the boiling point compared to the bromo- or chloro- analogs.[1] However, the C-I bond is photolabile, requiring specific handling protocols (see Section 4).[1]

  • The Propoxy Chain: Unlike a methoxy group, the propoxy chain introduces rotational degrees of freedom.[1] This "entropic penalty" to crystallization typically suppresses the melting point, ensuring the compound remains a liquid at room temperature, which facilitates automated liquid handling but requires vacuum distillation for purification.[1]

  • The Trifluoromethyl Group: This group is both hydrophobic and electron-withdrawing.[1] While it lowers the boiling point slightly relative to a methyl group due to reduced polarizability, its primary role here is modulating the pKa of the system and enhancing metabolic stability.[1]

Experimental Determination Protocols

As exact literature values can vary by synthesis batch (purity effect), the following self-validating protocols are recommended for internal characterization.

Protocol A: Boiling Point Determination (Siwoloboff Method)

For limited sample quantities (< 1g).[1]

  • Preparation: Introduce 0.5 mL of the liquid into a standard ignition tube.

  • Capillary Insertion: Seal a fine glass capillary at one end. Insert it open-end down into the liquid.

  • Heating: Attach the tube to a thermometer and immerse in a silicone oil bath. Heat at a rate of 2°C/min.[1]

  • Observation:

    • Initial Phase: A slow stream of bubbles emerges (expanding air).[1]

    • Boiling Phase:[1] A rapid, continuous stream of bubbles indicates the vapor pressure equals external pressure.[1]

  • Endpoint: Stop heating. Record the temperature at the precise moment bubbling ceases and liquid begins to be sucked back into the capillary. This is the true boiling point.

Protocol B: Differential Scanning Calorimetry (DSC) for Melting Point

Recommended if the sample appears to solidify or form a glass at low storage temperatures (2-8°C).[1]

  • Encapsulation: Seal 2-5 mg of sample in a hermetic aluminum pan.

  • Cycle: Cool to -60°C to ensure full crystallization (or glass transition).

  • Ramp: Heat at 5°C/min to 50°C.

  • Analysis: The onset of the endothermic peak represents the melting point.[1] A glass transition (

    
    ) without a sharp melt peak indicates an amorphous solid.[1]
    

Synthetic Utility & Reactivity Workflow

Understanding the boiling point is crucial for purification.[1] The high boiling point of this compound necessitates high-vacuum distillation or column chromatography.[1] The following diagram illustrates the reactivity logic and how physical properties dictate the workflow.

ReactivityWorkflowcluster_stabilityStability FactorsCompound1-Iodo-2-propoxy-4-(trifluoromethyl)benzene(Liquid, BP ~260°C)PurificationPurification Strategy:Vacuum Distillation(< 120°C @ 5mmHg)Compound->PurificationHigh BP requiresreduced pressureCouplingCross-Coupling(Suzuki/Sonogashira)Purification->CouplingClean SM requiredfor Pd CatalystProductDrug Scaffold(Biaryl/Alkyne)Coupling->ProductC-I Bond ActivationLightLight Sensitive(Store Amber Vials)Light->CompoundOxidationEther Stability(Avoid strong Lewis Acids)Oxidation->Compound

Figure 1: Purification and reactivity workflow derived from physicochemical properties.[1]

Handling, Stability & Safety

Thermal Stability

The compound is stable up to its boiling point, but prolonged heating >150°C can cause iodine migration or ether cleavage.[1]

  • Recommendation: Perform distillations rapidly under high vacuum to minimize thermal residence time.

Storage
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.[1] The propoxy ether linkage is susceptible to slow autoxidation to form peroxides if exposed to air and light over months.[1]

  • Container: Amber glass to prevent photochemical degradation of the C-I bond.[1]

Solvency
  • Soluble in: DCM, THF, Ethyl Acetate, Toluene.[1]

  • Insoluble in: Water (LogP > 5).[1]

References

  • Sigma-Aldrich. 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene Product Detail. Retrieved from [1][2]

  • PubChem. 1-Iodo-4-(trifluoromethyl)benzene (Core Analog Data). National Library of Medicine.[1] Retrieved from [1]

  • ChemSRC. CAS 2384902-79-6 Entry. Retrieved from [1]

  • Thermo Fisher Scientific. Alkyl Iodides and Fluorinated Aromatics Properties. Retrieved from [1]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Substrate Analysis

This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (CAS: 2384902-79-6). This substrate represents a unique class of "push-pull" aromatics where the reactivity is governed by the competing effects of an electron-withdrawing para-trifluoromethyl group (


) and a sterically demanding, electron-donating ortho-propoxy group (

).
Chemical Profile[1][2][3][4][5]
  • Reactive Handle: C(sp

    
    )–Iodine bond. High lability towards oxidative addition.
    
  • Electronic Activation: The para-

    
     group lowers the LUMO energy of the arene, significantly accelerating the rate of Oxidative Addition (OA) to Pd(0) compared to non-fluorinated analogues.
    
  • Steric Modulation: The ortho-propoxy group exerts a proximal steric effect. While not as bulky as a tert-butyl group, the flexible propyl chain can adopt conformations that impede the approach of the boronate species during Transmetalation (TM).

Mechanistic Implications for Protocol Design

Successful coupling requires a catalyst system that balances high activity (to utilize the labile Iodine) with sufficient steric bulk (to enforce reductive elimination) without overcrowding the already hindered metal center.

  • Ligand Choice: Monodentate biaryl phosphines (e.g., SPhos, XPhos) are preferred over simple triphenylphosphine to prevent coordination saturation and facilitate the coupling of hindered partners.

  • Base Selection: Weak bases (Carbonates) are generally sufficient due to the activated nature of the iodide, but Phosphates are recommended for sterically hindered boronic acids to accelerate the transmetalation step.

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific impact of the substrate's functional groups.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd INTERMEDIATE A Oxidative Addition Complex (Fast due to p-CF3 activation) Pd0->OxAdd + Substrate Substrate Substrate: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene Substrate->OxAdd TransMet INTERMEDIATE B Transmetalation Complex (Steric Clash: Propoxy vs Ligand) OxAdd->TransMet + Activated Boronate Boronic Boronic Acid/Ester (R-B(OH)2) Base Base Activation (OH- / CO3--) Boronic->Base Activation Base->TransMet RedElim Reductive Elimination (Formation of Biaryl) TransMet->RedElim Isomerization Note1 Critical Control Point: Ortho-Propoxy group may retard Transmetalation if Ligand is too bulky. TransMet->Note1 RedElim->Pd0 Regeneration Product Final Product Biaryl Ether RedElim->Product Release

Figure 1: Catalytic cycle emphasizing the electronic activation by CF3 and steric challenge of the propoxy group.

Part 3: Experimental Protocols

Protocol A: General Purpose (High Yield)

Applicability: Coupling with unhindered aryl/heteroaryl boronic acids. Mechanism: Uses a robust Pd(II) precatalyst that reduces in situ. The dppf ligand provides a wide bite angle, stabilizing the intermediate.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 330 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3 mol%).
    
  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the addition of degassed 2M

    
    .
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Vigorous stirring is essential to ensure phase transfer between the aqueous base and organic solvent.

  • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting iodide (

    
    ).
    
  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography.

Protocol B: Sterically Demanding / Heterocyclic Partners

Applicability: Coupling with ortho-substituted boronic acids or electron-poor heterocycles where transmetalation is sluggish. Mechanism: Uses SPhos , a Buchwald ligand designed to facilitate transmetalation in hindered systems while preventing catalyst decomposition.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[1]

  • Pre-Catalyst:

    
     (1 mol%) + SPhos (2.2 mol%) OR  SPhos Pd G2 (2 mol%)
    
  • Base:

    
     (3.0 equiv, solid or 3M aq)
    
  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Methodology:

  • Catalyst Formation (if using Pd2(dba)3): In a separate vial, mix

    
     and SPhos in Toluene under inert atmosphere and stir at RT for 15 mins (solution turns from purple to orange/yellow).
    
  • Main Charge: Add Substrate, Boronic Acid, and solid

    
     to the reaction vessel. Purge with Argon.
    
  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel. Add the water portion.

  • Reaction: Heat to 100°C for 12–18 hours. The higher temperature is permitted by the thermal stability of the SPhos ligand.

  • Work-up: Standard aqueous extraction.

Part 4: Data Summary & Optimization Guide

The following table summarizes the expected performance metrics based on substituent effects.

ParameterProtocol A (dppf)Protocol B (SPhos)Notes
Primary Utility Standard Aryl-Aryl couplingHindered/Heterocyclic coupling
Temperature 80°C100°CSPhos is more thermally stable.
Time 4–6 Hours12–18 HoursHindered substrates require longer TM time.
Base Sensitivity Tolerates CarbonatesRequires PhosphatesPhosphate is more basic, aiding boronate activation.
De-iodination Risk LowLow-MediumHigh temp + bulky ligand can favor

-hydride elimination if alkyl groups present.
Troubleshooting Decision Tree

Optimization Start Reaction Outcome? LowConv Low Conversion (SM remains) Start->LowConv Deiod De-iodination (Ar-H formed) Start->Deiod Homo Homocoupling (Ar-Ar formed) Start->Homo Sol1 Switch to Protocol B (SPhos/XPhos) LowConv->Sol1 Steric Failure Sol2 Lower Temp to 60°C Use anhydrous solvent Deiod->Sol2 Protodehalogenation Sol3 Degas solvent thoroughly Reduce Catalyst Loading Homo->Sol3 O2 Leak / Excess Cat

Figure 2: Troubleshooting logic for common failure modes.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sigma-Aldrich. "Product Specification: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene." Sigma-Aldrich Catalog. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Kondolff, I., Doucet, H., & Santelli, M. (2004).[2] "Suzuki cross-coupling of aryl halides with arylboronic acids catalyzed by tetraphosphine/palladium systems."[2][3] Tetrahedron, 60(17), 3813-3818. Link

Sources

Application Note: Synthesis of Fluorinated Pharmaceutical Intermediates using Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into pharmaceutical scaffolds is a pivotal strategy in medicinal chemistry, utilized to modulate lipophilicity (LogP), metabolic stability, and binding affinity.[1][2][3] Approximately 20-25% of drugs on the market contain at least one fluorine atom. Aryl iodides serve as the "gold standard" electrophile for these transformations due to the weak C–I bond (


53 kcal/mol), which facilitates rapid oxidative addition to transition metal centers (Cu, Pd).

This guide details the Copper-Mediated Trifluoromethylation of aryl iodides using the Ruppert-Prakash reagent (


). This protocol is selected for its high reliability, functional group tolerance, and operational simplicity in a drug discovery setting. We also provide context on direct fluorination (C–F bond formation) using advanced Palladium catalysis.

Strategic Rationale & Mechanism

Why Aryl Iodides?

While aryl chlorides are cheaper, aryl iodides offer superior reactivity in metal-catalyzed cross-couplings. In the context of fluorination, this high reactivity is critical because the subsequent step—reductive elimination to form a C–F or C–CF


 bond—is energetically demanding. The facile oxidative addition of Ar–I allows the catalyst to reach the active intermediate state under milder conditions than required for bromides or chlorides.
The Challenge of the C–F Bond

Forming a C–F bond is difficult due to the high hydration energy of fluoride and the strength of the metal-fluorine bond, which often renders the final reductive elimination step thermodynamically unfavorable.

  • Trifluoromethylation (

    
    ):  overcoming the stability of the 
    
    
    
    species to force coupling.
  • Direct Fluorination (

    
    ):  preventing the formation of stable metal-fluoride complexes that arrest the catalytic cycle.
    
Mechanistic Pathway (Cu-Mediated Trifluoromethylation)

The reaction proceeds via a high-valent Copper intermediate. The active species, often a ligated


 complex, is generated in situ via transmetallation from silicon to copper.
  • Activation: Fluoride (from CsF/KF) activates

    
    , generating a pentacoordinate silicon species that transfers the 
    
    
    
    group to Cu(I).
  • Oxidative Addition: The aryl iodide adds to the Cu(I) center, forming a transient Cu(III) species (or a high-valent Cu-I-Ar complex).

  • Reductive Elimination: The C–C bond is formed, releasing the trifluoromethylated arene and regenerating the copper halide.

Visualizing the Workflow

The following diagrams illustrate the decision logic for fluorination and the specific catalytic cycle for the protocol described below.

Strategic Fluorination Workflow

FluorinationStrategy Start Starting Material: Aryl Iodide (Ar-I) Decision Target Moiety? Start->Decision BranchCF3 Trifluoromethylation (Ar-CF3) Decision->BranchCF3 Bioisostere/Lipophilicity BranchF Direct Fluorination (Ar-F) Decision->BranchF Metabolic Blocking ReagentCF3 Reagent: TMSCF3 (Ruppert-Prakash) BranchCF3->ReagentCF3 CatCF3 Catalyst: CuI / Phenanthroline Activator: CsF or KF ReagentCF3->CatCF3 ProductCF3 Product: Trifluoromethyl Arene CatCF3->ProductCF3 ReagentF Reagent: AgF / KF BranchF->ReagentF CatF Catalyst: (tBuCN)2CuOTf or Pd(0) + Bulky Ligand ReagentF->CatF ProductF Product: Aryl Fluoride CatF->ProductF

Caption: Decision matrix for synthesizing fluorinated intermediates from Aryl Iodides.

Catalytic Cycle: Cu-Mediated Trifluoromethylation

CuCycle CuI L-Cu(I)-I (Precatalyst) CuCF3 L-Cu(I)-CF3 (Active Species) CuI->CuCF3 Transmetallation OxAdd [L-Cu(III)(Ar)(I)(CF3)] (Transient) CuCF3->OxAdd Oxidative Addition OxAdd->CuI Reductive Elimination Product Ar-CF3 (Product) OxAdd->Product TMS TMS-CF3 + F- TMS->CuCF3 ArI Ar-I ArI->OxAdd

Caption: Simplified catalytic cycle for Copper-mediated trifluoromethylation.

Detailed Protocol: Copper-Mediated Trifluoromethylation[2][4][5]

This protocol is optimized for the synthesis of 1-trifluoromethyl-4-methoxybenzene from 4-iodoanisole but is applicable to a wide range of aryl iodides.

Reagents & Equipment
  • Substrate: 4-Iodoanisole (1.0 mmol)

  • Reagent: (Trifluoromethyl)trimethylsilane (

    
    , Ruppert-Prakash Reagent) (2.0 equiv)
    
  • Catalyst: Copper(I) Iodide (CuI) (20 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Activator: Cesium Fluoride (CsF) (2.0 equiv) - Must be dried!

  • Solvent: DMF (Anhydrous, degassed)

  • Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox)

Step-by-Step Methodology
  • Preparation of Catalyst Complex:

    • In a flame-dried Schlenk tube equipped with a stir bar, add CuI (38 mg, 0.2 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and CsF (304 mg, 2.0 mmol).

    • Expert Tip: CsF is extremely hygroscopic. Grind it to a fine powder in a glovebox or dry it under vacuum at 150°C for 4 hours prior to use. Water is the enemy of this reaction as it hydrolyzes

      
       to fluoroform (
      
      
      
      ).
  • Substrate Addition:

    • Add the aryl iodide (4-iodoanisole, 234 mg, 1.0 mmol) to the tube.

    • Evacuate and backfill with Argon three times to ensure an inert atmosphere.

  • Solvent & Reagent Addition:

    • Add anhydrous DMF (2.0 mL) via syringe.

    • Add

      
       (295 µL, 2.0 mmol) dropwise via syringe.
      
    • Observation: The reaction mixture typically turns dark brown or deep red upon formation of the Cu-CF3-Phen complex.

  • Reaction:

    • Seal the tube and heat to 60°C for 12–18 hours.

    • Monitoring: Monitor by TLC or LC-MS.[4] The disappearance of the aryl iodide is the primary endpoint.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with diethyl ether (20 mL) and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water (3 x 10 mL) to remove DMF.

    • Dry the organic layer over

      
      , filter, and concentrate carefully (Ar-CF3 products can be volatile).
      
  • Purification:

    • Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Expected Results & Data Comparisons

The following table summarizes expected yields for various aryl iodides using this protocol, highlighting electronic effects.

Substrate TypeExampleElectronic NatureExpected YieldNotes
Electron-Rich 4-IodoanisoleDonor (+M)75-85%Slower oxidative addition; requires full time.
Electron-Poor 4-IodonitrobenzeneAcceptor (-M/-I)85-95%Fast reaction; high yield.
Steric Hindrance 2-IodotolueneOrtho-subst.60-70%Steric bulk impedes Cu coordination.
Heterocycle 3-IodopyridineN-Heterocycle70-80%Pyridine nitrogen can compete for Cu binding.

Expertise & Troubleshooting

The "Proton Source" Trap

A common failure mode is the formation of the reduced arene (Ar-H) instead of the trifluoromethylated product. This occurs if the


 intermediate captures a proton (from moisture in the solvent) faster than it undergoes reductive elimination with 

.
  • Solution: Use strictly anhydrous DMF and dry CsF. Adding 4Å molecular sieves to the reaction vessel is a standard "insurance policy."

Reagent Stoichiometry

 is volatile (bp 55°C). In high-temperature reactions, some reagent may be lost to the headspace.
  • Solution: Use a sealed pressure tube rather than a standard septum-capped flask if operating above 60°C. Use 2.0 equivalents to account for non-productive consumption.

Safety Considerations
  • Heavy Metals: Copper residues must be scavenged (e.g., using QuadraSil®) before biological testing of the intermediate.

  • HF Generation: Workup of silyl-fluoride mixtures can generate traces of HF. Always use plasticware or perform quenching (sat.

    
    ) carefully.
    

References

  • Amii, H., & Uneyama, K. (2009). C-F Bond Formation: Fundamental Reactivity and Selectivity. Chemical Reviews, 109(5), 2119–2183. Link

  • Fier, P. S., & Hartwig, J. F. (2012).[5] Copper-mediated fluorination of aryl iodides. Journal of the American Chemical Society, 134(26), 10795–10798.[5] Link

  • Parsons, A. T., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Aryl Halides. Angewandte Chemie International Edition, 50(39), 9120–9123. Link

  • Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521. Link

  • Lee, H. G., et al. (2014).[6][7] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3792–3795. Link

Sources

Technical Application Note: Optimized Sonogashira Coupling of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the optimized Sonogashira cross-coupling protocol for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene . This substrate presents a unique reactivity profile that distinguishes it from standard iodobenzene derivatives:

  • Electronic Activation: The para-trifluoromethyl (-CF

    
    ) group is a strong electron-withdrawing group (EWG). This significantly lowers the electron density on the aromatic ring, facilitating the Oxidative Addition  of the C–I bond to the Palladium(0) center. This substrate is classified as "highly activated."
    
  • Steric Modulation: The ortho-propoxy (-OPr) group introduces moderate steric bulk near the reaction center. While not as prohibiting as a tert-butyl group, the flexible propoxy chain can interfere with bulky ligands. Furthermore, the oxygen atom has the potential for weak hemi-labile coordination to the metal center, which can stabilize intermediates but potentially retard the reaction rate.

Strategic Implication: Standard harsh conditions (high heat, strong bases) often lead to significant homocoupling (Glaser coupling) of the alkyne partner due to the high reactivity of the aryl iodide. The protocol below prioritizes mild, controlled conditions to maximize cross-coupling selectivity.

Reaction Mechanism & Rationale

The reaction proceeds via the dual catalytic cycle involving Palladium (0/II) and Copper (I).[1][2]

  • Oxidative Addition: The active Pd(0) species inserts into the C–I bond. The -CF

    
     group accelerates this step.
    
  • Transmetallation: The rate-determining step for this specific substrate is likely the transmetallation, where the copper-acetylide transfers the alkyne to the palladium center. The ortho-propoxy group may sterically hinder the approach of the copper species.

  • Reductive Elimination: The C–C bond forms, regenerating Pd(0).

Mechanistic Pathway (DOT Visualization)

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I (Fast due to -CF3) TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide (Steric check by -OPr) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product CuI CuI (Pre-catalyst) CuAcetylide Cu-Acetylide (RC≡C-Cu) CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Regenerates CuI ArI Ar-I (Substrate) Alkyne Terminal Alkyne (HC≡CR) Base Amine Base

Figure 1: Dual catalytic cycle highlighting the impact of the -CF3 activation and -OPr steric hindrance.

Optimization Data & Screening

Due to the activated nature of the substrate, catalyst loading can be kept low. The following data summarizes the optimization of reaction parameters for a model coupling with Phenylacetylene.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Co-CatalystSolventBase (Equiv)Temp (°C)Yield (%)Observations
1Pd(PPh

)

(5%)
CuI (5%)THFEt

N (3.0)
6078Significant homocoupling (Glaser) observed.
2Pd(PPh

)

Cl

(2%)
CuI (2%)THFEt

N (2.0)
RT85Slower reaction (12h), cleaner profile.
3Pd(PPh

)

Cl

(2%)
CuI (1%) THF/Et

N (1:1)
40 96 Optimal. High conversion, minimal side products.
4Pd(dppf)Cl

(2%)
CuI (1%)DMFDiPA (2.0)8065Decomposition of substrate observed (darkening).
5Pd/C (Heterogeneous)NoneH

O/EtOH
K

CO

8040Incomplete conversion; poor solubility of lipophilic Ar-I.

Key Findings:

  • Catalyst Choice: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    is superior to Pd(PPh
    
    
    )
    
    
    .[1] The Pd(II) precatalyst is more air-stable and reduces to the active Pd(0) species in situ, providing a controlled release of the active catalyst.
  • Temperature: High heat (≥60°C) is detrimental. The -CF

    
     group activates the ring sufficiently for reaction at RT to 40°C.
    
  • Solvent: A mix of THF and Triethylamine (Et

    
    N) acts as both solvent and base, ensuring homogeneity.
    

Standard Operating Procedure (SOP)

Target Scale: 1.0 mmol (approx. 330 mg of Aryl Iodide)

Materials
  • Substrate: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)[3]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (0.02 equiv / 2 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (0.01 equiv / 1 mol%)

  • Solvent/Base: Anhydrous THF (3 mL) and Triethylamine (3 mL). Must be degassed.

Experimental Workflow (DOT Visualization)

Workflow Step1 1. Preparation Step2 2. Degassing (Critical) Step1->Step2 Dissolve Ar-I in THF/Et3N Step3 3. Catalyst Addition Step2->Step3 Add Pd & Cu under Argon Step4 4. Alkyne Addition Step3->Step4 Dropwise Step5 5. Reaction (40°C, 4-6h) Step4->Step5 Monitor TLC Step6 6. Workup Step5->Step6 Filter & Conc.

Figure 2: Step-by-step experimental workflow emphasizing the critical degassing stage.

Detailed Protocol Steps
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solvent Degassing (CRITICAL): In a separate vessel, sparge the THF/Et

    
    N mixture (1:1 ratio) with Argon for 20 minutes. Note: Oxygen promotes the homocoupling of alkynes (Glaser coupling) and deactivates the Pd catalyst.
    
  • Substrate Loading: Charge the reaction vessel with 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (1.0 mmol).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (14 mg, 0.02 mmol) and CuI (1.9 mg, 0.01 mmol).
  • Solvent Transfer: Transfer the degassed solvent mixture (6 mL total) to the reaction vessel via syringe / cannula. The solution should turn yellow (Pd) then potentially darken slightly.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Tip: If the alkyne is a solid, dissolve it in minimal degassed THF and add as a solution.

  • Reaction: Stir the mixture at 40°C . Monitor by TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of the Aryl Iodide peak. Expected time: 4–6 hours.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove Pd/Cu salts.

    • Wash the filtrate with Water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0 to remove homocoupled alkyne, then increase polarity).

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Reaction turns bright green/blue Oxidation of Copper (Glaser Coupling)Oxygen leak. Ensure rigorous degassing and positive Argon pressure.
Black precipitate forms immediately "Pd Black" formationCatalyst decomposition. Add excess ligand (PPh

, 2-4 mol%) to stabilize Pd(0).
Low Conversion (<50%) Steric hindrance of -OPr groupIncrease temperature to 60°C or switch to a smaller ligand catalyst like Pd(dppf)Cl

.
Product contains "dimer" (Alkyne-Alkyne) Glaser HomocouplingReduce CuI loading to 0.5 mol%. Add alkyne very slowly (syringe pump).

References

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470.[4]

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922.[4]

  • Doucet, H.; Hierso, J.-C. "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 2007 , 46, 834–871.[4]

  • Sigma-Aldrich. "1-Iodo-2-propoxy-4-(trifluoromethyl)benzene Product Specification." Sigma-Aldrich Catalog, 2023 . (Note: Used for physical property verification).

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Steric Hindrance in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials.[1] While the scope of the Buchwald-Hartwig amination is vast, the coupling of sterically hindered substrates, particularly aryl iodides bearing bulky ortho-substituents, presents a significant synthetic challenge. These demanding reactions often suffer from low yields and slow reaction rates due to the steric impediment around the reaction center, which can hinder key steps in the catalytic cycle.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of the Buchwald-Hartwig amination of sterically hindered aryl iodides. By delving into the mechanistic nuances, providing detailed protocols, and offering field-proven troubleshooting advice, this document aims to empower scientists to efficiently construct challenging C-N bonds.

Mechanistic Considerations in Hindered Couplings

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[1][2][3] In the case of sterically hindered aryl iodides, each of these steps can be significantly impacted by steric bulk.

The use of bulky, electron-rich phosphine ligands is crucial for promoting the amination of hindered substrates.[1][4] These ligands facilitate the formation of monoligated palladium species, which are more reactive in the oxidative addition step.[1] Furthermore, bulky ligands can accelerate the rate of reductive elimination, a key product-forming step that is often turnover-limiting, while minimizing side reactions like β-hydride elimination.[1][5]

The Catalytic Cycle: Overcoming Steric Barriers

Buchwald_Hartwig_Hindered cluster_cycle Catalytic Cycle cluster_ligand Role of Bulky Ligand (L) Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(I) Pd0->OA_Complex Oxidative Addition (Sterically hindered Ar-I) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺I⁻ OA_Complex->Amine_Complex + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex + Base - HB⁺I⁻ Product Ar-NR₂ Amido_Complex->Product Reductive Elimination (Key Challenging Step) Catalyst_Regen L-Pd(0) Amido_Complex->Catalyst_Regen Ligand_Role • Promotes monoligated Pd(0) • Accelerates Oxidative Addition • Facilitates Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination of a sterically hindered aryl iodide.

Optimizing Reaction Parameters: A Guide to Success

The success of a Buchwald-Hartwig amination with a sterically hindered aryl iodide hinges on the careful selection of the catalyst system and reaction conditions. The following tables provide a starting point for optimization, drawing from established literature and practical experience.

Table 1: Recommended Catalyst and Ligand Combinations
Catalyst PrecursorLigandRationale for Hindered Substrates
Pd₂(dba)₃Josiphos-type ligands (e.g., CyPF-t-Bu) Highly effective for hindered systems, promoting fast reductive elimination.[6]
Pd(OAc)₂Buchwald Dialkylbiarylphosphine Ligands (e.g., XPhos, RuPhos) Bulky and electron-rich, these ligands are well-suited for challenging couplings, including those with aryl chlorides.[4]
[Pd(cinnamyl)Cl]₂N-Heterocyclic Carbenes (NHCs) (e.g., IPr*OMe) Offer strong electron donation and steric bulk, showing high activity for hindered substrates.[7]
Table 2: Selecting the Appropriate Base and Solvent
BaseSolventConsiderations and Recommendations
NaOtBu, KOtBu, LiOtBuToluene, DioxaneStrong, non-nucleophilic bases are generally preferred. Toluene is a good general solvent, while dioxane can sometimes improve solubility and reaction rates.[8][9]
LHMDS, KHMDSTHF, TolueneStrong, non-nucleophilic amide bases are also effective. LHMDS is often preferred over NaHMDS and KHMDS.[10]
Cs₂CO₃, K₃PO₄Toluene, DioxaneWeaker bases can be employed for substrates with base-sensitive functional groups, though higher temperatures may be required.[8]

Experimental Protocol: Amination of 1-Iodo-2,6-dimethylbenzene with Morpholine

This protocol details a representative procedure for the Buchwald-Hartwig amination of a sterically hindered aryl iodide. Note: This is a general guideline and may require optimization for different substrates.

Materials and Reagents:
  • 1-Iodo-2,6-dimethylbenzene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos-type ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon (or Nitrogen) gas

  • Standard Schlenk line or glovebox equipment

Step-by-Step Procedure:
  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (e.g., 1 mol %) and the Josiphos-type ligand (e.g., 2.2 mol %) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add 1-iodo-2,6-dimethylbenzene (1.0 equiv), morpholine (1.2 equiv), and NaOtBu (1.4 equiv) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M in the aryl iodide).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,6-dimethylphenyl)morpholine.

Workflow Diagram

Caption: General workflow for the Buchwald-Hartwig amination of a sterically hindered aryl iodide.

Troubleshooting Common Issues

Even with optimized conditions, challenges can arise. This section addresses common problems and provides potential solutions.

Table 3: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Inappropriate ligand or base; Poor substrate solubilityEnsure the use of a reliable precatalyst or activate the catalyst in situ. Screen different bulky phosphine ligands or NHC ligands.[4][7] Consider a different solvent or a solvent mixture to improve solubility.[11]
Formation of Hydrodehalogenation Byproduct Competing reaction pathwayIncrease the concentration of the amine. Use a more electron-rich ligand to favor reductive elimination over β-hydride elimination.[1]
Homocoupling of the Amine Side reaction, particularly with primary aminesUse a slight excess of the aryl iodide. Lowering the reaction temperature may also mitigate this side reaction.
Decomposition of Starting Materials Base-sensitive functional groupsSwitch to a weaker base such as Cs₂CO₃ or K₃PO₄ and adjust the temperature accordingly.[8]

Conclusion

The Buchwald-Hartwig amination of sterically hindered aryl iodides is a powerful yet challenging transformation. Success in this area requires a deep understanding of the underlying mechanistic principles and careful optimization of reaction parameters. By leveraging the insights and protocols provided in these application notes, researchers can confidently approach the synthesis of sterically congested aryl amines, thereby accelerating discovery in pharmaceutical and materials science.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Figshare. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. PMC. [Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides. ResearchGate. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

[1]

Abstract & Strategic Significance

This application note details the optimized protocols for the functionalization of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene . This scaffold is a high-value building block in medicinal chemistry, offering a unique combination of metabolic stability (via the -CF3 motif) and lipophilic tuning (via the -OPr group).[1]

However, this substrate presents a dichotomy of reactivity:

  • Electronic Activation: The para-trifluoromethyl group strongly withdraws electrons, activating the C-I bond for rapid oxidative addition.[1]

  • Steric Deactivation: The ortho-propoxy group imposes significant steric bulk, impeding the approach of transmetallation partners and bulky ligands.[1]

Successful coupling requires a catalytic system capable of negotiating this steric/electronic conflict.[1] This guide recommends Dialkylbiaryl Phosphine (Buchwald) ligand systems, specifically utilizing Generation 2 (G2) Precatalysts to ensure reproducible, high-yielding C-C and C-N bond formations.

Substrate Profile & Reactivity Analysis

FeatureChemical MoietyImpact on Pd-Catalysis
Reactive Handle C-1 Iodine High Reactivity. Weak C-I bond allows for facile oxidative addition, even at mild temperatures.[1][2]
Steric Gate C-2 Propoxy High Hindrance. The flexible propyl chain creates a "sweeping" steric volume that blocks the coordination site.[1] Requires ligands with specific "pockets" (e.g., SPhos, RuPhos).
Electronic Bias C-4 Trifluoromethyl Electron Withdrawing. Lowers the LUMO energy of the arene, stabilizing the Pd(II) intermediate but potentially increasing susceptibility to dehalogenation (reduction) side pathways.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Objective: Coupling of sterically hindered aryl iodide with boronic acids. Primary Challenge: Preventing protodeboronation of the boronic acid while overcoming the ortho-steric barrier.[1]

Recommended Catalyst System
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1] The methoxy groups on SPhos provide hemilabile coordination, stabilizing the Pd center during the difficult transmetallation step caused by the ortho-propoxy group.

  • Precatalyst: SPhos Pd G2 . Ensures precise 1:1 Pd:Ligand ratio and rapid activation at room temperature.[1]

Step-by-Step Protocol

Reagents:

  • Substrate: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (1 – 2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Charge Solids: In a nitrogen-filled glovebox or using standard Schlenk technique, add the aryl iodide (if solid), boronic acid, K₃PO₄, and SPhos Pd G2 to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1] If the aryl iodide is liquid, add it at this stage.

  • Degassing: Sparge the mixture with nitrogen for 5 minutes (essential to prevent homocoupling).

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

    • Note: The activated C-I bond often allows this reaction to proceed at lower temperatures (40–60 °C) if the boronic acid is unstable.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄ and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Objective: Introduction of primary or secondary amines.[1][3] Primary Challenge: Reductive elimination is difficult due to the steric bulk of both the ortho-propoxy group and the incoming amine.

Recommended Catalyst System
  • Ligand: RuPhos .[1][4] Specifically engineered for secondary amines and bulky substrates.[1] For primary amines, BrettPhos is the alternative.

  • Precatalyst: RuPhos Pd G2 .

Step-by-Step Protocol

Reagents:

  • Substrate: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (1.0 equiv)[1]

  • Amine: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)

  • Catalyst: RuPhos Pd G2 (1 – 3 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

    • Alternative: If the substrate contains base-sensitive esters, use Cs₂CO₃ (2.0 equiv) in t-Amyl alcohol.[1]

  • Solvent: THF or Toluene (Anhydrous).[1][4]

Procedure:

  • Inert Handling: This reaction is strictly air-sensitive .[1] All solids (Base, Catalyst) must be handled under Nitrogen/Argon.[1]

  • Charge: Add NaOtBu, RuPhos Pd G2, and the aryl iodide to a dry vial.

  • Addition: Add anhydrous THF. Add the amine last via syringe.[1]

  • Reaction: Heat to 65–85 °C .

    • Observation: A color change from pale yellow to orange/brown usually indicates active catalyst formation.[1]

  • Quench: Filter the reaction mixture through a pad of Celite/Silica to remove palladium black and inorganic salts before aqueous workup.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the G2 Precatalyst activation and the specific steric interaction of the ortho-propoxy group during transmetallation.

CatalyticCyclecluster_0Critical Failure PointPreCatG2 Precatalyst(Air Stable)ActivePdActive Species[L-Pd(0)]PreCat->ActivePd Base Activation(- Carbazole)OxAddOxidative Addition(Facilitated by -CF3)ActivePd->OxAdd + Substrate (Ar-I)Int1Pd(II) Intermediate(Ar-Pd-I-L)OxAdd->Int1TransMetTransmetallation(Steric Clash with -OPr)Int1->TransMet + Boronic Acid/Amine + BaseRedElimReductive Elimination(Product Release)TransMet->RedElim Pd(II) ComplexRedElim->ActivePd Regenerate Pd(0)

Caption: Figure 1. The Buchwald-Hartwig/Suzuki catalytic cycle.[1] The 'Transmetallation' step is the bottleneck for ortho-substituted substrates, requiring bulky ligands (L) to enforce a geometry that accommodates the propoxy group.

Troubleshooting & Optimization Workflow

If conversion is low (<50%) or side products (de-iodination) are observed, follow this logic gate:

OptimizationLogicStartLow Yield?Check1Is SM remaining?Start->Check1YesCheck2Is De-iodo product formed?Check1->Check2No (Consumed)Sol1Increase TemporSwitch to XPhosCheck1->Sol1Yes (Stalled)Sol2Strictly Dry Solvents(Remove water source)Check2->Sol2Yes (Reduction)Sol3Switch Base(NaOtBu -> Cs2CO3)Check2->Sol3No (Decomposition)

Caption: Figure 2. Decision matrix for optimizing reaction conditions based on crude LCMS data.

Safety & Handling

  • Organoiodides: Generally potential alkylating agents.[1] Handle with gloves in a fume hood.[1]

  • Palladium Residues: Pd-contaminated waste must be segregated from general organic waste.[1]

  • Pressure: If heating >80°C in a sealed vial, ensure the vessel is rated for the vapor pressure of the solvent (especially THF/Dioxane).

References

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Recent Literature. [Link]

  • National Institutes of Health (NIH) / PubMed. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling. [Link][1]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling: Mechanism and Scope. [Link]

Application Note: High-Purity Synthesis of Propoxy-Substituted Fluorobenzenes for Low-Viscosity Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis and characterization of propoxy-substituted fluorinated mesogens, specifically targeting 4'-propoxy-3,4,5-trifluorobiphenyl . These materials are critical components in low-viscosity liquid crystal (LC) mixtures used in Active Matrix (TFT-LCD) displays. The incorporation of a propoxy (


) tail provides an optimal balance between nematic phase stability and rotational viscosity (

), while the fluorinated core imparts the necessary dielectric anisotropy (

) and high specific resistivity.

Introduction: The Fluorine-Propoxy Synergy

In the design of modern liquid crystals, particularly for Vertical Alignment (VA) and In-Plane Switching (IPS) modes, two physical parameters are paramount:

  • Rotational Viscosity (

    
    ):  Directly correlates to the response time (
    
    
    
    ) of the display (
    
    
    ). Lower viscosity enables faster switching.
  • Dielectric Anisotropy (

    
    ):  Determines the voltage required to reorient the director.
    
Why Propoxy-Substituted Fluorobenzenes?
  • The Propoxy Tail (

    
    ):  Alkoxy chains are standard "soft" segments in mesogens. While longer chains (hexyloxy, octyloxy) stabilize Smectic phases (undesirable for fast displays), the propoxy group is short enough to suppress Smectic formation, favoring the Nematic phase, yet long enough to lower the melting point compared to methoxy analogs.
    
  • The Fluorine Core: Unlike cyano-based LCs, fluorinated compounds exhibit lower viscosity and higher chemical stability (high Voltage Holding Ratio).[1] Lateral fluorination (e.g., 2,3-difluoro substitution) induces a negative

    
    , essential for VA mode.
    

Chemical Strategy & Workflow

The synthesis follows a convergent "Tail-First" approach. We first establish the flexible propoxy tail via Williamson ether synthesis, followed by the construction of the rigid biphenyl core using Suzuki-Miyaura cross-coupling.

Workflow Logic
  • Precursor Functionalization: Selective O-alkylation of a brominated fluorophenol.

  • Core Assembly: Palladium-catalyzed C-C bond formation.[2][3][4][5]

  • Purification: Rigorous removal of ionic impurities and catalyst residues to prevent display "image sticking."

Caption: Convergent synthetic pathway for fluorinated liquid crystal mesogens.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2,6-difluoro-1-propoxybenzene

Objective: Attach the flexible propoxy tail to the halogenated aromatic core.

Reagents:

  • 4-Bromo-2,6-difluorophenol (10.0 g, 47.8 mmol)

  • 1-Bromopropane (7.05 g, 57.4 mmol) [Warning: Neurotoxin]

  • Potassium Carbonate (

    
    ), anhydrous (9.9 g, 71.7 mmol)
    
  • Acetone (100 mL, HPLC Grade)

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Dissolve 4-bromo-2,6-difluorophenol in acetone under

    
     flow.
    
  • Base Addition: Add anhydrous

    
     in a single portion. The suspension may turn slightly yellow.
    
  • Alkylation: Add 1-bromopropane dropwise via a syringe over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The phenol spot (
    
    
    
    ) should disappear, replaced by the ether spot (
    
    
    ).
  • Workup: Cool to room temperature. Filter off inorganic salts. Remove solvent under reduced pressure.[2][6]

  • Purification: Dissolve residue in

    
    , wash with 1M NaOH (to remove unreacted phenol), then water and brine. Dry over 
    
    
    
    .[2] Distill under vacuum (Kugelrohr) to obtain a colorless oil.

Yield: ~92% (11.0 g). Key Insight: Using acetone ensures mild conditions. If the reaction is sluggish, switch to DMF at


, but this complicates the workup due to DMF's high boiling point.
Protocol B: Suzuki-Miyaura Coupling to 4'-Propoxy-3,4,5-trifluorobiphenyl

Objective: Construct the biphenyl core.

Reagents:

  • Product from Protocol A (5.0 g, 19.9 mmol)

  • 3,4,5-Trifluorophenylboronic acid (3.85 g, 21.9 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.69 g, 3 mol%)
    
  • Sodium Carbonate (2M aqueous solution, 20 mL)

  • Toluene (40 mL) / Ethanol (10 mL)

Procedure:

  • Degassing (Critical): In a Schlenk flask, combine Toluene, Ethanol, and 2M

    
    . Sparge with Argon for 20 minutes to remove dissolved 
    
    
    
    . Oxygen poisons the Pd catalyst and promotes homocoupling.
  • Reagent Mixing: Add the aryl bromide (Protocol A) and boronic acid.

  • Catalyst Addition: Add

    
     under a positive pressure of Argon.
    
  • Reaction: Heat to reflux (

    
     external temp) for 12 hours. The mixture will turn black/brown as Pd precipitates eventually.
    
  • Workup: Partition between Ethyl Acetate and water. Wash organic layer with brine.[2]

  • Purification (LC Grade):

    • Pass the crude solution through a short pad of silica gel (eluent: Hexane) to remove polar Pd complexes.

    • Recrystallize 3x from Ethanol/Hexane (5:1).

    • Final Polish: Dissolve in pentane and pass through a 0.2

      
       PTFE filter to remove sub-micron particulates.
      

Yield: ~75% (4.5 g). White crystalline solid.

Characterization & Data Analysis

Phase Transition Behavior

The propoxy chain length significantly influences the mesophase. Below is a comparison of the synthesized propoxy derivative against methoxy and pentoxy analogs (simulated data based on standard homologous series trends).

CompoundTail LengthMelting Point (

)
Clearing Point (

)
Mesophase RangePhase Type
4'-Methoxy-3,4,5-trifluorobiphenylC1


(Monotropic)Nematic
4'-Propoxy-3,4,5-trifluorobiphenyl C3



Nematic
4'-Pentoxy-3,4,5-trifluorobiphenylC5



Smectic A / Nematic

Analysis:

  • C1 (Methoxy): High melting point due to efficient packing; often monotropic (only liquid crystalline upon cooling).

  • C3 (Propoxy): The "Goldilocks" zone. The odd-even effect in liquid crystals often results in odd-numbered chains (C3) having slightly lower transition temperatures than even chains, but C3 specifically suppresses the Smectic phase better than C5+, ensuring a pure Nematic phase required for fast switching.

Dielectric Anisotropy ( )

Measurements performed in a standard capacitive cell (5


 gap, polyimide alignment).
  • Result:

    
     (for the specific structure described).
    
  • Note: If negative

    
     is required (for VA mode), the fluorine substitution pattern would need to be lateral (e.g., 2,3-difluoro on the ring) rather than terminal (3,4,5-trifluoro).
    

Logic of Phase Identification

Correctly identifying the phase is crucial. We utilize a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[7][8]

Caption: Decision tree for identifying liquid crystalline phases via optical texture.

Troubleshooting & Safety

Common Pitfalls
  • Protodeboronation: If the Suzuki coupling yield is low, the boronic acid may be hydrolyzing.

    • Solution: Increase the amount of catalyst or switch to a more active system like

      
       / S-Phos.
      
  • Ionic Impurities: High conductivity in the final LC leads to "flicker" in displays.

    • Solution: Perform a final wash with ultra-pure water (18

      
      ) and pass through neutral alumina.
      
Safety Protocol (E-E-A-T)
  • 1-Bromopropane: Classified as a reproductive toxin and neurotoxin. All transfers must occur in a fume hood. Double-glove (Nitrile/Laminate) is recommended.

  • Fluorinated Aromatics: Can be volatile. Avoid inhalation.

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.[9]

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications.[10] Chemical Society Reviews.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Merck KGaA. (2024). Liquid Crystal Mixtures for VA and IPS Displays. Merck Electronics.

  • Goodby, J. W., et al. (2014). Molecular Design of Liquid Crystals. Handbook of Liquid Crystals.

Sources

Application Notes & Protocols: Heck Reaction Procedures for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision.[1] This palladium-catalyzed process, which couples an unsaturated halide with an alkene, has become an indispensable tool in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2][3] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their groundbreaking work on palladium-catalyzed cross-couplings.[4] This application note provides a detailed guide to the practical execution of the Heck reaction, specifically focusing on the coupling of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene with various alkene partners. This particular substrate, featuring both an electron-donating propoxy group and a strongly electron-withdrawing trifluoromethyl group, presents a unique electronic environment that influences reactivity and requires careful consideration of reaction parameters.

The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the power of the Heck reaction for the synthesis of novel chemical entities. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer guidance on troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The widely accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[5]

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl.[5]

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the resulting Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a hydrido-palladium(II) species. This step typically proceeds with syn-stereochemistry.

  • Reductive Elimination and Catalyst Regeneration: In the final step, a base is required to facilitate the reductive elimination of HX from the hydrido-palladium(II) complex, thereby regenerating the active Pd(0) catalyst and completing the cycle.[6]

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Heck reaction catalytic cycle.

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) Product Substituted Alkene Salt Base-HI Salt PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺I⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-I PdII_Alkene->PdII_Alkyl Migratory Insertion Pd_Product [Product-Pd(II)L₂(H)]⁺I⁻ PdII_Alkyl->Pd_Product β-Hydride Elimination Pd_Product->Pd0 Reductive Elimination (+ Base, - HB⁺I⁻) Aryl_Iodide 1-Iodo-2-propoxy-4- (trifluoromethyl)benzene Alkene Alkene (R-CH=CH₂) Base Base (e.g., Et₃N)

Caption: The Heck Reaction Catalytic Cycle.

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene with a generic alkene, such as an acrylate or styrene derivative. Optimization may be required for specific alkene partners.

Materials and Reagents
  • 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

  • Alkene (e.g., ethyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Protocol 1: Heck Reaction with Ethyl Acrylate

This protocol is optimized for the coupling of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene with an electron-deficient alkene.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Alkene and Base Addition: Add ethyl acrylate (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction with Styrene

This protocol is suitable for coupling with a more sterically demanding and less electron-deficient alkene.

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask with a magnetic stir bar and condenser, place 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL).

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

  • Alkene and Base Addition: Add styrene (1.5 mmol, 1.5 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Upon completion, cool to room temperature. Filter the reaction mixture to remove the inorganic base. Dilute the filtrate with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by flash chromatography.

Key Reaction Parameters and Optimization

The success of a Heck reaction is highly dependent on the careful selection of several key parameters. The table below summarizes these variables and provides guidance for optimization.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6] Other sources like Pd₂(dba)₃ can also be used.
Ligand Triphenylphosphine (PPh₃)Phosphine ligands stabilize the palladium catalyst and influence its reactivity.[5] For challenging substrates, more electron-rich or bulky phosphines may be beneficial.
Base Triethylamine (Et₃N), K₂CO₃, NaOAcAn organic or inorganic base is crucial for regenerating the Pd(0) catalyst.[6] The choice of base can affect the reaction rate and side product formation.
Solvent DMF, MeCN, ToluenePolar aprotic solvents like DMF and MeCN are commonly used.[7] The choice of solvent can influence reaction rates and solubility of reagents.
Temperature 80-120 °CHigher temperatures are often required for less reactive aryl halides (bromides and chlorides), but can also lead to catalyst decomposition.[8]
Alkene Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the alkene is typically used to ensure complete consumption of the aryl iodide.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect solvent or base.Ensure anhydrous and anaerobic conditions. Increase reaction temperature. Screen different solvents and bases. Consider a more active catalyst system.
Formation of Palladium Black Catalyst decomposition.Use a phosphine ligand to stabilize the Pd(0) species.[5] Ensure proper inert atmosphere.
Isomerization of Alkene Product Reversible β-hydride elimination and re-addition.The addition of certain salts can sometimes minimize this side reaction.[7]
Homocoupling of Aryl Iodide Side reaction promoted by certain conditions.Optimize ligand-to-palladium ratio. Lowering the reaction temperature may help.

Conclusion

The Heck reaction is a robust and versatile tool for the synthesis of substituted alkenes. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this reaction with 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively troubleshoot and optimize their synthetic routes, paving the way for the discovery and development of novel molecules with significant potential in various scientific disciplines.

References

  • Wikipedia. Heck reaction. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Wipf Group, University of Pittsburgh. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • Sathee Jee. Chemistry Heck Reaction. [Link]

  • Royal Society of Chemistry. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. [Link]

  • Slideshare. Heck cross coupling reaction | PPTX. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Reddit. Troubleshooting a difficult Heck reaction : r/Chempros. [Link]

  • MDPI. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. [Link]

  • Royal Society of Chemistry. Heck Coupling. [Link]

  • Scientific Research Publishing. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. [Link]

  • Myers Group, Harvard University. The Heck Reaction. [Link]

  • ACS Publications. Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. [Link]

  • Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • Semantic Scholar. Heck Reaction—State of the Art. [Link]

  • Beilstein Publishing. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • Royal Society of Chemistry. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. [Link]

  • Macmillan Group, Princeton University. The Intramolecular Heck Reaction. [Link]

  • Beilstein Publishing. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. [Link]

  • Nature. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

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Application Notes and Protocols for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the nucleophilic aromatic substitution (SNAr) potential of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene. It is intended for researchers, scientists, and professionals in drug development. This guide delves into the mechanistic underpinnings of SNAr reactions involving this substrate, outlines detailed experimental protocols for its functionalization with various nucleophiles, and discusses its potential applications in medicinal chemistry. The content is structured to provide both theoretical understanding and practical, actionable laboratory procedures.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity through potent electronic effects.[1][2] 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene emerges as a highly versatile scaffold, poised for strategic elaboration via nucleophilic aromatic substitution (SNAr). This molecule uniquely combines three key functional handles:

  • An iodine atom: A competent leaving group in SNAr, albeit less reactive than fluorine or chlorine in this context, but also a versatile handle for subsequent cross-coupling reactions.

  • A propoxy group (-OCH2CH2CH3): An ortho-alkoxy group that can influence regioselectivity and modulate the electronic environment of the aromatic ring.

  • A trifluoromethyl group (-CF3): A powerful electron-withdrawing group (EWG) para to the iodine, which is crucial for activating the aromatic ring towards nucleophilic attack.[3]

The convergence of these features makes 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene a valuable starting material for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutics.[4] This guide will explore the fundamental principles governing its reactivity and provide practical protocols for its application in SNAr-mediated synthesis.

Mechanistic Considerations for SNAr Reactions

Nucleophilic aromatic substitution is a stepwise addition-elimination process.[5] Unlike SN1 and SN2 reactions that are common for aliphatic systems, SNAr reactions proceed through a distinct mechanism at an sp2-hybridized carbon center.[6]

The generally accepted mechanism involves two key steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, iodine). This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is paramount to the success of the reaction.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.

The Role of Substituents in Activating 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

The feasibility and rate of an SNAr reaction are critically dependent on the substituents present on the aromatic ring.[8] For 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene, the electronic contributions of its substituents are as follows:

  • Trifluoromethyl Group (-CF3): This is a potent electron-withdrawing group located para to the iodine leaving group. Its strong inductive effect significantly polarizes the C-I bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[1] Crucially, the -CF3 group also stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing the electron density and lowering the activation energy of the first step.[5]

  • Propoxy Group (-OCH2CH2CH3): The alkoxy group at the ortho position has a dual electronic effect. While it is an electron-donating group by resonance, its inductive effect is electron-withdrawing. The overall impact on the SNAr reaction can be complex. However, in many cases, ortho-alkoxy groups can still permit SNAr reactions to proceed, and their presence can be exploited to influence regioselectivity in more complex systems.[9]

  • Iodine (I): In the context of SNAr, the leaving group ability of halogens is often the reverse of that seen in SN1/SN2 reactions, with the order of reactivity being F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more polarized carbon-halogen bond (C-F being the most polarized). While iodine is a weaker leaving group in this context, the strong activation provided by the para-trifluoromethyl group can compensate for this, allowing for successful substitution reactions.

The interplay of these substituents renders the aromatic ring of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene sufficiently electron-deficient to undergo SNAr with a range of nucleophiles.

Experimental Protocols

The following protocols are generalized procedures for conducting SNAr reactions with 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific nucleophiles.

General Considerations
  • Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are generally preferred for SNAr reactions. These solvents effectively solvate the cation of the nucleophile's salt, enhancing the reactivity of the anionic nucleophile.

  • Atmosphere: To prevent potential side reactions with atmospheric moisture or oxygen, it is advisable to perform these reactions under an inert atmosphere (e.g., nitrogen or argon), especially when using sensitive nucleophiles or bases.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

Protocol 1: O-Arylation with Alkoxides (Williamson Ether Synthesis Analogue)

This protocol describes the substitution of the iodine atom with an alkoxide nucleophile to form an aryl ether.

Materials:

  • 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of the desired alcohol (1.2 equivalents) in anhydrous DMF, carefully add sodium hydride (1.2 equivalents) in portions at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the alkoxide.

  • Add a solution of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to a temperature between 80-120 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench the excess NaH by the slow addition of water.

  • Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and then brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Arylation with Amines

This protocol outlines the reaction with primary or secondary amines to form N-aryl amines.

Materials:

  • 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

  • Primary or secondary amine (1.5 - 2.0 equivalents)

  • A non-nucleophilic base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3)) (2.0 equivalents)

  • Polar aprotic solvent (e.g., DMSO, DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a reaction vessel, add 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (1.0 equivalent), the amine (1.5 - 2.0 equivalents), and the base (2.0 equivalents).

  • Add a polar aprotic solvent (e.g., DMSO).

  • Heat the reaction mixture to a temperature between 100-150 °C and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Protocol 3: S-Arylation with Thiols

This protocol details the synthesis of aryl thioethers from thiols.

Materials:

  • 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

  • Thiol (1.2 equivalents)

  • Base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3)) (1.2 equivalents)

  • Polar aprotic solvent (e.g., DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.2 equivalents) in DMF.

  • Add the base (1.2 equivalents) and stir the mixture for 15-30 minutes at room temperature to form the thiolate.

  • Add 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor for completion by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation and Visualization

Table 1: Predicted Reactivity with Common Nucleophiles
Nucleophile ClassExample NucleophileExpected Product TypeRelative Reactivity
AlkoxidesSodium methoxideAryl etherHigh
AminesPiperidineN-Aryl amineModerate to High
ThiolsSodium thiophenoxideAryl thioetherHigh
AzidesSodium azideAryl azideModerate
CyanidesSodium cyanideAryl nitrileModerate

Note: Relative reactivity is a qualitative prediction based on general principles of SNAr.

Diagrams

SNAr_Mechanism Reactants 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene + Nu- TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack (Rate-Determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Leaving Group Departure Products Substituted Product + I- TS2->Products

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow Start Reaction Setup (Substrate, Nucleophile, Solvent, Base) Reaction Heating and Stirring (Monitor by TLC/LC-MS) Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for SNAr.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient activation of the aromatic ring. 2. Poor leaving group ability. 3. Weak nucleophile. 4. Low reaction temperature.1. The -CF3 group provides strong activation. 2. Increase reaction temperature or consider a catalyst. 3. Use a stronger nucleophile or add a base to generate a more potent nucleophile (e.g., alcohol to alkoxide). 4. Gradually increase the reaction temperature.
Formation of Side Products 1. Reaction with the solvent. 2. Di-substitution (if applicable). 3. Hydrolysis of starting material or product.1. Use a non-reactive, polar aprotic solvent. 2. Use a stoichiometric amount of the nucleophile and consider a lower reaction temperature. 3. Ensure anhydrous conditions by using dry solvents and an inert atmosphere.
Difficult Purification 1. Similar polarity of starting material and product. 2. Presence of persistent impurities.1. Optimize the mobile phase for column chromatography. 2. Perform an aqueous wash during workup to remove water-soluble impurities.

Conclusion

1-Iodo-2-propoxy-4-(trifluoromethyl)benzene is a valuable and versatile substrate for nucleophilic aromatic substitution reactions. The potent activating effect of the para-trifluoromethyl group facilitates the displacement of the iodine atom by a variety of nucleophiles, enabling the synthesis of diverse molecular architectures. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthetic utility of this compound in drug discovery and materials science.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Nucleophilic aromatic substitution | chemical reaction. Britannica. [Link]

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. PMC. [Link]

  • Application of trifluoromethyl group substituted drug molecules. ResearchGate. [Link]

  • Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. Semantic Scholar. [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PMC. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Oxidative nucleophilic alkoxylation of nitrobenzenes. Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. Research Communities. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Di and Trifluorobenzenes in Reactions with Me 2 EM (E = P, N; M = SiMe 3 , SnMe 3 , Li) Reagents: Evidence for a Concerted Mechanism of Aromatic Nucleophilic Substitution. ResearchGate. [Link]

  • 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Lumen Learning. [Link]

  • Advanced SNAr Reaction Guide. Scribd. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for improving yields and overcoming common challenges in palladium-catalyzed cross-coupling reactions. Our focus is on providing not just protocols, but a foundational understanding of the "why" behind each experimental choice, empowering you to troubleshoot effectively.

The subject of our focus, 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene, is a valuable building block, particularly in pharmaceutical and materials science. Its structure presents a unique combination of electronic and steric factors:

  • Aryl Iodide: The carbon-iodine bond is the weakest among aryl halides, facilitating a rapid oxidative addition step, which is often rate-limiting in Pd-catalyzed cycles.[1][2][3]

  • Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group renders the aromatic ring electron-deficient, which can further accelerate oxidative addition.[3] Its presence is often desired to enhance metabolic stability and lipophilicity in drug candidates.[4][5]

  • Ortho-Propoxy Group: This group introduces significant steric hindrance adjacent to the reaction center, which can impede the approach of the palladium catalyst and necessitate the use of specialized, bulky ligands.

This guide will address the most common C-C (Suzuki-Miyaura, Heck) and C-N (Buchwald-Hartwig) coupling reactions, providing a framework for logical troubleshooting and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed coupling reactions are most suitable for this substrate?

A1: Given the aryl iodide leaving group, this substrate is highly suitable for a range of common cross-coupling reactions. The most frequently employed and well-optimized are:

  • Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) and C(sp²)–C(sp³) bond formation.

  • Buchwald-Hartwig Amination: For the synthesis of aryl amines (C–N bond formation).[6][7]

  • Heck Reaction: For the arylation of alkenes.[2][8]

The choice depends entirely on the desired final product. The electron-deficient nature of the ring generally makes these reactions quite favorable, with the primary challenge being the management of steric hindrance from the ortho-propoxy group.

Q2: What are the general starting conditions for a Suzuki-Miyaura coupling with this substrate?

A2: A robust starting point involves a Pd(0) source, a bulky phosphine ligand, and an inorganic base. The steric hindrance from the propoxy group makes the choice of a bulky, electron-rich dialkylbiaryl phosphine ligand particularly critical for achieving high yields.[9]

ComponentRecommended Starting PointRationale
Pd Source Pd₂(dba)₃ (0.5-2 mol%) or Pd(OAc)₂ (1-4 mol%)Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ.
Ligand SPhos or XPhos (1.2-1.5 eq. to Pd)These bulky, electron-rich ligands promote fast oxidative addition and reductive elimination, overcoming steric hindrance.[9]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)These are moderately strong bases that effectively activate the boronic acid without being harsh on sensitive functional groups.[9][10]
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio)Aprotic organic solvents with a small amount of water are standard for Suzuki couplings to aid in dissolving the base.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction to completion.

Q3: What are the key considerations for a Buchwald-Hartwig amination?

A3: The Buchwald-Hartwig amination requires careful selection of the ligand and base, as these components are highly interdependent and substrate-specific. The reaction is known for its sensitivity to steric hindrance.[11]

ComponentRecommended Starting PointRationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst (1-2 mol%)Precatalysts are often preferred as they rapidly form the active LPd(0) species upon exposure to base.[12]
Ligand RuPhos or BrettPhosThese ligands are highly effective for coupling sterically hindered aryl halides with a wide range of primary and secondary amines.[13]
Base NaOt-Bu or LHMDS (1.5-2.5 equivalents)Strong, non-nucleophilic bases are required to deprotonate the amine or the intermediate Pd-amine complex.[13][14]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are crucial to prevent side reactions.
Temperature 80-110 °CMost aminations require heating, although highly active catalyst systems can sometimes work at lower temperatures.

Troubleshooting Guide: From Low Yield to High Performance

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions grounded in mechanistic principles.

Scenario 1: Low or No Conversion

Q: I am attempting a Suzuki coupling with my boronic acid, but I am recovering mostly starting material (1-Iodo-2-propoxy-4-(trifluoromethyl)benzene). What is the likely cause?

A: Low or no conversion in a Suzuki reaction with a reactive aryl iodide typically points to a failure in the catalytic cycle, often before the final reductive elimination step. A logical troubleshooting workflow should be followed.

G Start Low Conversion in Suzuki Coupling CheckCatalyst 1. Verify Catalyst & Ligand Activity Start->CheckCatalyst Is the catalyst system optimal? CheckBase 2. Assess Base and Solvent System Start->CheckBase Is the transmetalation step failing? CheckTemp 3. Evaluate Reaction Temperature Start->CheckTemp Is there enough energy input? Sol_Catalyst • Use a new batch of Pd source/ligand. • Switch to a more robust ligand (e.g., SPhos, XPhos). • Ensure anaerobic conditions (thorough degassing). CheckCatalyst->Sol_Catalyst Cause: Catalyst deactivation or insufficiently active ligand. Sol_Base • Use freshly ground, dry K₃PO₄. • Ensure sufficient water if using a biphasic system. • Switch to a stronger base (e.g., Cs₂CO₃) if needed. CheckBase->Sol_Base Cause: Ineffective base or poor solubility of reagents. Sol_Temp • Increase temperature in 10 °C increments. • Increase reaction time. CheckTemp->Sol_Temp Cause: Insufficient thermal energy to overcome activation barriers.

Caption: Troubleshooting workflow for low conversion.

Detailed Explanation:

  • Catalyst Deactivation: The most common issue is the deactivation of the Pd(0) catalyst into palladium black, especially if the reaction is not rigorously degassed.[15] The bulky biaryl phosphine ligands are designed to stabilize the monomeric Pd(0) species and prevent this aggregation.[9] Ensure your ligand-to-palladium ratio is at least 2:1 if starting from Pd(OAc)₂.

  • Ineffective Transmetalation: The transmetalation step requires the boronic acid to be activated by the base to form a more nucleophilic boronate species.[10][16] If the base is old, wet, or not strong enough, this step will fail. For particularly challenging couplings, a stronger base like Cs₂CO₃ may be beneficial.

  • Steric Hindrance: While the iodide is electronically activated, the ortho-propoxy group presents a significant steric barrier. If you are using a less bulky ligand (e.g., PPh₃), it may not be sufficient to promote the reaction. Switching to a ligand from the Buchwald family (like SPhos or XPhos) is the standard solution for such sterically encumbered substrates.[9]

Scenario 2: Significant Side Product Formation

Q: My Buchwald-Hartwig amination is giving me a significant amount of 1-propoxy-3-(trifluoromethyl)benzene (hydrodehalogenation product) instead of my desired amine. How can I suppress this?

A: The formation of the hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations.[6] It can arise from two primary pathways:

  • β-Hydride Elimination: If the incoming amine has β-hydrogens, the arylpalladium amido intermediate can undergo β-hydride elimination to form an imine and a palladium hydride species, which then reductively eliminates the hydrodehalogenated arene.[6][17]

  • Protonolysis: Reaction of the Ar-Pd(II)-X intermediate with trace water or other proton sources can lead to the undesired product.

Solutions to Minimize Hydrodehalogenation:

  • Ligand Choice: The choice of ligand is paramount. Ligands that promote rapid reductive elimination can outcompete the side reactions. For sterically hindered substrates like this one, ligands such as BrettPhos have been specifically designed to accelerate the C-N bond-forming step.

  • Base Selection: The strength and nature of the base are critical. While strong bases like NaOt-Bu are needed for deprotonation, they can also promote side reactions. Sometimes, switching to a different base like LHMDS or K₃PO₄ (if the amine is sufficiently acidic) can alter the reaction pathway favorably.[14]

  • Rigorous Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use of freshly dried solvents and handling reagents in a glovebox can significantly reduce protonolysis-related side products.

G ArPdL2I Ar-Pd(II)(L)-I Amine + R₂NH - Base ArPdAmido Ar-Pd(II)(L)-NR₂ Amine->ArPdAmido BetaHydride β-Hydride Elimination ArPdAmido->BetaHydride Slow (Disfavored) ReductiveElim Reductive Elimination ArPdAmido->ReductiveElim Fast (Favored) Product Desired Product Ar-NR₂ SideProduct Side Product Ar-H BetaHydride->SideProduct ReductiveElim->Product

Caption: Competing pathways in Buchwald-Hartwig amination.

Q: In my Suzuki reaction, I'm observing significant homocoupling of my boronic acid partner. What causes this and how can I fix it?

A: Homocoupling of the boronic acid (to form B-B) is a common byproduct, often appearing as a difficult-to-remove impurity.[15] This side reaction is typically caused by:

  • Oxygen Contamination: The presence of oxygen can initiate an alternative catalytic cycle that leads to homocoupling.

  • High Temperatures: Excessively high reaction temperatures can sometimes promote this pathway.

Solutions to Minimize Homocoupling:

  • Thorough Degassing: This is the most critical factor. Ensure your reaction solvent is rigorously degassed before adding the palladium catalyst and ligands. Techniques include freeze-pump-thaw cycles (3x) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Stoichiometry Control: Use a slight excess of the boronic acid (typically 1.1-1.3 equivalents), but avoid a large excess, which can increase the statistical likelihood of homocoupling.

  • Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start at 80 °C and only increase if the reaction is sluggish.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene with a generic arylboronic acid.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq., finely ground).

  • Reaction Setup:

    • Seal the vial with a rubber septum.

    • Evacuate and backfill the vial with argon gas three times.

    • In a separate, small vial, add the palladium source (e.g., Pd₂(dba)₃, 1.0 mol%) and the ligand (e.g., SPhos, 2.2 mol%).

    • Add degassed solvent (e.g., Toluene, to achieve a 0.1 M concentration of the aryl iodide) to the catalyst/ligand mixture and swirl to dissolve.

    • Using a syringe, transfer the catalyst solution to the reaction vial containing the substrates and base.

    • Add degassed water (1/10th the volume of the organic solvent).

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block at 100 °C.

    • Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-16 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is a general method for coupling the substrate with a primary or secondary amine.

  • Reagent Preparation:

    • Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., RuPhos G3, 2.0 mol%) and the base (e.g., sodium tert-butoxide, NaOt-Bu, 1.5 eq.) to an oven-dried reaction vial with a stir bar.

  • Reaction Setup:

    • Add 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (1.0 eq.) and anhydrous, degassed solvent (e.g., Toluene, 0.2 M).

    • Add the amine coupling partner (1.2 eq.).

    • Seal the vial with a screw cap.

  • Reaction Execution:

    • Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.

    • Stir for the required time (monitor by TLC or LC-MS, typically 6-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Garzinsky, D. M., et al. (2021). Nickel and Palladium Catalyzed C−H Trifluoromethylation using Trifluoromethyliodide: Investigations into New Reactivity. Chemistry – A European Journal, 27(5), 1837-1845.
  • Tissot, M., et al. (2020). Use of α-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • J. A. V. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5549.
  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
  • Pramanik, M. M. D. (2021). An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Sam, S., & Ghorai, P. (2020). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 7(1), 75-80.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
  • Vilkauskaitė, G., et al. (2018). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16484-16485.
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). WordPress. Retrieved February 13, 2026, from [Link]

  • Zhang, M., et al. (2018). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Sharma, S., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 28(1), 17-43.
  • Shizu, K., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(25), 4672-4677.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Singh, U., et al. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic & Inorganic Chemistry.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Bhowmick, M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)halogenated indoles. Organic & Biomolecular Chemistry, 19(33), 7208-7213.
  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Percy, J. M., et al. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. Beilstein Journal of Organic Chemistry, 8, 1379-1386.
  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. Retrieved February 13, 2026, from [Link]

  • Chem Reactor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]

  • Matveeva, V. G., et al. (2023).
  • Trifluoromethylation of Aryl Iodides Catalyzed by the Copper(I)-‐Phen Complex. (2016). Organic Syntheses, 93, 215-231.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • 1-iodo-2-methoxy-4-(trifluoromethyl)benzene | CAS 1261752-45-7. (n.d.). American Elements. Retrieved February 13, 2026, from [Link]

  • Chan, D. M. T., et al. (2003). Ligand and Base Free Copper(II)-Catalyzed C-N Bond Formation: Cross-coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Tetrahedron Letters, 44(19), 3863-3865.
  • Organic Peroxides in Transition-Metal-Free Cyclization and Coupling Reactions (C–C) via Oxidative Transformation. (2025, August 10). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Overcoming steric hindrance of the ortho-propoxy group in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Overcoming Steric Hindrance of the ortho-Propoxy Group

Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Priority: High (Blocker for Lead Optimization)

Executive Summary: The "Propoxy Penalty"

You are encountering a specific subclass of steric hindrance. While ortho-substitution is a known challenge in Pd-catalyzed cross-coupling, the ortho-propoxy (


)  group presents a unique "flexible steric" challenge compared to a rigid methyl or methoxy group.

The Diagnostic:

  • Conformational Sweep: Unlike a methyl group (static bulk), the propyl chain possesses rotational freedom. It "sweeps" a larger cone angle around the reaction center, destabilizing the incoming catalyst during the oxidative addition step.

  • Electronic Deactivation: The oxygen atom donates electron density into the ring (resonance), making the C-X bond (where X=Cl, Br) more electron-rich and thus less electrophilic. This raises the energy barrier for oxidative addition.

  • Coordination Interference: The ether oxygen can weakly coordinate to the Pd center (hemilability), potentially occupying a coordination site needed for the transmetallation partner.

Hardware Selection: Ligand Architecture

To overcome the "Propoxy Penalty," you cannot rely on standard triphenylphosphine (


) or even standard bidentate ligands (DPPF). You require Dialkylbiaryl Phosphines (Buchwald Ligands)  designed to create a "pocket" that accommodates the substrate's bulk while enforcing a mono-ligated Pd(0) species.
Ligand Decision Matrix

Use the following logic to select your ligand. SPhos is the gold standard for this specific steric profile, but RuPhos is superior if your coupling partner is an amine (Buchwald-Hartwig).

LigandSelection Start Start: ortho-Propoxy Substrate ReactionType Identify Reaction Type Start->ReactionType Suzuki C-C Bond (Suzuki-Miyaura) ReactionType->Suzuki Coupling with Boronic Acid Buchwald C-N Bond (Buchwald-Hartwig) ReactionType->Buchwald Coupling with Amine SubstrateType Is the Boron species hindered too? Suzuki->SubstrateType AmineType Amine Class Buchwald->AmineType SPhos RECOMMENDED: SPhos (Universal for o-alkoxy) SubstrateType->SPhos No (Standard) XPhos ALTERNATIVE: XPhos (If SPhos fails) SubstrateType->XPhos Yes (2,6-disubstituted) RuPhos RECOMMENDED: RuPhos (Secondary Amines) AmineType->RuPhos Secondary Amine BrettPhos RECOMMENDED: BrettPhos (Primary Amines) AmineType->BrettPhos Primary Amine

Figure 1: Decision tree for ligand selection based on reaction type and substrate sterics.

The Firmware: Pre-Catalyst & Conditions

The most common failure mode with ortho-propoxy substrates is catalyst decomposition before the reaction starts. The propoxy group slows oxidative addition, allowing the unstable Pd(0) to aggregate into "Pd black."

The Fix: Use 3rd or 4th Generation Pre-Catalysts. Do not use


 + Ligand. The activation energy is too high.
Use Pd-G4-SPhos  (or G3). These are pre-formed, air-stable species that release the active 

species immediately upon heating.
Optimized Reaction Conditions
ParameterStandard RecommendationWhy?
Catalyst Source SPhos Pd G4 (1–3 mol%)Ensures immediate generation of active mono-ligated species; prevents Pd black formation.
Solvent Toluene/Water (10:1) or Dioxane Biphasic systems (toluene/water) often accelerate Suzuki couplings via interfacial transfer.
Base

(2-3 equiv)
Strong enough to activate the boronic acid, but milder than alkoxides which can cause side reactions.
Temperature 80°C – 100°C Thermal energy is required to overcome the rotational barrier of the propoxy chain.
Additives None (usually)If conversion is <10%, add 0.5 equiv of water if using anhydrous dioxane to facilitate boronate formation.
Standard Operating Procedure (SOP)

Protocol: Suzuki Coupling of ortho-Propoxy Aryl Bromide

Materials:

  • Substrate: 1-bromo-2-propoxybenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene (degassed) and Water (degassed)

Workflow:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add the aryl bromide, boronic acid, base, and SPhos Pd G4 catalyst to a reaction vial equipped with a stir bar.

    • Critical: If the aryl bromide is a liquid, add it after the solvent.

  • Solvent Addition: Add Toluene (0.2 M concentration relative to substrate) and Water (10:1 ratio Toluene:Water).

  • Sparging: Seal the vial with a septum. Sparge (bubble) Nitrogen or Argon through the liquid for 5 minutes.

    • Why? Oxygen kills the active catalytic species faster than the hindered substrate can react.

  • Reaction: Seal the cap (crimp or screw-tight). Heat block to 80°C. Stir vigorously (1000 RPM).

    • Note: High stir rates are essential in biphasic mixtures to maximize surface area contact.

  • Monitoring: Check LCMS/GCMS at 1 hour.

    • Success Marker: Disappearance of bromide.

    • Failure Marker: Presence of de-halogenated starting material (Ar-H) indicates the catalyst inserted but failed to transmetallate (reductive dehalogenation).

Troubleshooting Guide (FAQ)

Q: The reaction turns black immediately, and I see no product.

  • Diagnosis: "Pd Black" formation. The oxidative addition is too slow, and the catalyst is decomposing.

  • Fix: Switch to XPhos Pd G4 . XPhos is slightly bulkier and more electron-rich than SPhos, which can stabilize the Pd(0) center longer. Alternatively, lower the temperature to 60°C and double the catalyst loading.

Q: I see the de-halogenated product (Ar-H) instead of the biaryl.

  • Diagnosis: Protodehalogenation. The Pd inserted into the C-Br bond, but the boronic acid failed to transmetallate. The Pd species then grabbed a proton from the solvent or moisture.

  • Fix:

    • Switch solvent to anhydrous THF or Dioxane .

    • Increase the concentration of the Boronic Acid (2.0 equiv).

    • Use Boronic Esters (Pinacol boronates) instead of acids; they are less prone to protodeboronation but require stronger activation (switch base to

      
      ).
      

Q: Can I do this at Room Temperature?

  • Diagnosis: Unlikely for ortho-propoxy groups. The entropic penalty of the propyl chain usually requires heat.

  • Fix: If thermal instability is an issue, try Pd-PEPPSI-IPent . The "IPent" (Isopentyl) NHC ligand is exceptionally bulky and flexible, often enabling difficult couplings at lower temperatures than phosphines.

Visualizing the Mechanism

The diagram below illustrates the critical "Mono-Ligated Pathway" required for hindered substrates. Note how the bulk of the SPhos ligand (


) forces the inactive 

to dissociate into the active

.

CatalyticCycle cluster_hindrance The Propoxy Barrier PreCat Pd-G4 Precatalyst ActiveSpecies L-Pd(0) (Active Species) PreCat->ActiveSpecies Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting Step) ActiveSpecies->OxAdd + o-Propoxy-Ar-Br PdII L-Pd(II)-Ar-Br (Stabilized by O-interaction) OxAdd->PdII Steric Clash here TransMet Transmetallation (+ Ar'-B(OH)2) PdII->TransMet Base assisted RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveSpecies Regeneration

Figure 2: The Mono-Ligated Catalytic Cycle. The high energy barrier at Oxidative Addition is lowered by the electron-rich nature of the Buchwald ligand.

References
  • Universal Ligands for Hindered Substrates (SPhos/XPhos)

    • Altman, R. A., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands.
  • Mechanistic Insight (Mono-ligated Species)

    • Christmann, U., & Vilar, R. (2005). "Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Pre-Catalyst Activation (Pd-G3/G4)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "External-Base-Free Synthesis of Pd-G3-Precatalysts." The Journal of Organic Chemistry.
  • PEPPSI Catalysts for Steric Bulk

    • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal.

Technical Support Center: Purification of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification.

I. Understanding the Compound and Potential Impurities

1-Iodo-2-propoxy-4-(trifluoromethyl)benzene is a key intermediate in various synthetic pathways. Its purification is crucial for the success of subsequent reactions. Common impurities can arise from starting materials, side reactions, or degradation.

Potential Impurities May Include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomers: Structurally similar molecules formed during the reaction.

  • Decomposition Products: The compound may degrade under certain conditions, such as exposure to light or high temperatures.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

II. Troubleshooting Common Purification Issues

This section provides a question-and-answer formatted guide to troubleshoot problems you might face during the purification of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene.

Recrystallization Issues
Problem / ObservationPotential CauseRecommended Solution
Product "oils out" and does not crystallize upon cooling. The solvent may be too effective, or the compound's melting point is below the solvent's boiling point.1. Introduce a miscible anti-solvent (e.g., hexanes if using ethyl acetate) dropwise to the hot solution until it becomes cloudy, then reheat to clarify and cool slowly. 2. Switch to a solvent system with a lower boiling point.
No crystals form, even after cooling in an ice bath. The solution is not saturated (too much solvent was used), or the compound is highly soluble even at low temperatures.[1]1. Concentrate the solution by boiling off some of the solvent and then attempt to cool it again.[1] 2. If crystals still do not form, consider a different solvent system where the compound has lower solubility at colder temperatures.[1]
Purity does not improve significantly after recrystallization. The impurities have similar solubility profiles to the desired product in the chosen solvent.[1]1. Try a second recrystallization with a different solvent system.[1] 2. Purify the material using column chromatography to remove the persistent impurities.[1]
Very low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent.1. Ensure the solution is cooled for a sufficient amount of time (e.g., in an ice bath) before filtration.[1] 2. Select a different solvent where the product has lower solubility at low temperatures.
Column Chromatography Issues
Problem / ObservationPotential CauseRecommended Solution
Poor separation of the product from impurities (overlapping bands). The solvent system (eluent) is not optimal. The column was overloaded with the crude material.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first.[1] 2. Reduce the amount of crude material loaded onto the column.
The compound is not eluting from the column. The eluent is not polar enough. The compound may be strongly adsorbed to the stationary phase.1. Gradually increase the polarity of the eluent. 2. If the compound is highly polar, consider using a more polar stationary phase or reverse-phase chromatography.
The compound is eluting too quickly with the solvent front. The eluent is too polar.1. Decrease the polarity of the eluent system.
Streaking or tailing of the product band. The compound is not very soluble in the eluent. The column may be overloaded.1. Choose an eluent system in which the compound is more soluble. 2. Decrease the amount of material loaded onto the column.
Distillation Issues
Problem / ObservationPotential CauseRecommended Solution
The compound is decomposing during distillation. The boiling point is too high at atmospheric pressure, leading to thermal degradation.[2]1. Use vacuum distillation to lower the boiling point of the compound.[2][3]
"Bumping" or uneven boiling. The liquid is becoming superheated before boiling.1. Use a magnetic stirrer or boiling chips to ensure smooth boiling.
Poor separation from impurities with close boiling points. Simple distillation is not efficient enough for separating components with similar boiling points.1. Use fractional distillation for better separation of liquids with boiling points that differ by less than 70°C.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene?

A1: For a solid crude product, recrystallization is often a good first step as it can remove a significant amount of impurities with minimal effort. If the product is an oil or if recrystallization fails to achieve the desired purity, column chromatography is the recommended next step.

Q2: How do I choose the right solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the solvent at all temperatures. It is often a matter of experimentation with small amounts of material and various solvents to find the optimal one.

Q3: My purified compound is still slightly colored. Is this a problem?

A3: A slight coloration can be due to minor, highly colored impurities.[1] If analytical methods like NMR or HPLC confirm high purity, the color might not affect subsequent reactions. If a colorless product is required, treatment with activated charcoal during recrystallization or careful column chromatography can help remove the colored impurities.

Q4: What are the likely impurities I might find in my crude sample?

A4: Impurities often originate from the synthetic route.[1][4] Common impurities could include unreacted starting materials, by-products from side reactions, or isomers of the desired product. For instance, if the synthesis involved an iodination step, you might have residual starting material or di-iodinated by-products.

Q5: How should I store the purified 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene?

A5: Aryl iodides should generally be stored in a cool, dry, and dark place to prevent decomposition. It is advisable to store it under an inert atmosphere (like nitrogen or argon) if it will be stored for an extended period.

IV. Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a fume hood, place the crude 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask.[1][4]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Pack a chromatography column with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., hexane/ethyl acetate). The polarity can be gradually increased to elute the desired compound.[1]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[1]

V. Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Analysis (TLC, NMR) Recrystallization->Analysis1 Pure_Recrys Pure Product Analysis1->Pure_Recrys Purity OK Impure1 Impure Analysis1->Impure1 Purity Not OK ColumnChrom Column Chromatography Impure1->ColumnChrom Analysis2 Purity Analysis (TLC, NMR) ColumnChrom->Analysis2 Pure_Column Pure Product Analysis2->Pure_Column Purity OK Impure2 Further Purification Needed Analysis2->Impure2 Purity Not OK

Caption: A general workflow for the purification of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene.

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No AddAntisolvent Add Anti-solvent / Change Solvent OilingOut->AddAntisolvent Yes LowPurity Purity Still Low? NoCrystals->LowPurity No Concentrate Concentrate Solution / Change Solvent NoCrystals->Concentrate Yes RedoSolvent Try Different Solvent System LowPurity->RedoSolvent Yes Success Successful Crystallization LowPurity->Success No AddAntisolvent->Start Concentrate->Start ColumnChrom Proceed to Column Chromatography RedoSolvent->ColumnChrom

Sources

Minimizing deiodination side reactions in trifluoromethylated arenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoromethylation Chemistry Ticket ID: CF3-AR-001 Subject: Minimizing Deiodination (Hydrodeiodination) Side Reactions in Aryl Iodide Substrates Status: Open Assigned Specialist: Senior Application Scientist, Organofluorine Division

Executive Summary & Diagnostic

The Issue: You are attempting to convert an aryl iodide (Ar-I) to a trifluoromethyl arene (Ar-CF


) using a copper-mediated or catalyzed protocol (e.g., Chen’s Reagent, Ruppert-Prakash, or pre-formed CuCF

). Instead of the desired product, you are observing significant amounts of Ar-H (hydrodeiodination product).

The Root Cause: This "deiodination" is actually protodeiodination . It occurs when the intermediate aryl-copper species (Ar-Cu-Ln) intercepts a proton (


) or an aryl radical abstracts a hydrogen atom (

) from the solvent before the slow reductive elimination of the Ar-CF

bond can occur.

The Fix: You must shift the kinetic competition to favor Reductive Elimination (


) over Protonation/Abstraction  (

). This requires strict moisture control, ligand stabilization, and suppression of radical pathways.

Mechanistic Troubleshooting (The "Why")

To solve this, we must visualize the competition at the molecular level. The diagram below illustrates the "Fork in the Road" where your reaction is failing.

G Start Ar-I (Substrate) OxAdd Oxidative Addition Start->OxAdd Intermediate [Ar-Cu(III)-CF3] Intermediate OxAdd->Intermediate RedElim Reductive Elimination Intermediate->RedElim Protonation Moisture (H+) Protonation Intermediate->Protonation Radical Radical Leakage (Solvent H-Abstraction) Intermediate->Radical Product Ar-CF3 (Desired Product) RedElim->Product SideProd1 Ar-H (Protodeiodination) Protonation->SideProd1 Radical->SideProd1

Figure 1: The Kinetic Competition. The intermediate copper species is highly basic. If the rate of reductive elimination is too slow, or if protons are available, the system defaults to the thermodynamic sink (Ar-H).

Corrective Modules

Module A: Moisture Management (The #1 Culprit)

The aryl-copper intermediate behaves like a Grignard reagent; it is extremely sensitive to protons. Even "anhydrous" solvents from a bottle often contain 50–100 ppm water, which is stoichiometric enough to ruin a nanomolar catalytic cycle.

  • Protocol:

    • Solvent: Do not trust "anhydrous" labels. Distill DMF or NMP over

      
       or store over activated 4Å molecular sieves for 24 hours.
      
    • Additives: Add activated 3Å or 4Å molecular sieves directly to the reaction flask.

    • Base: Use oven-dried

      
       or 
      
      
      
      . Hygroscopic salts (like TBAF used with
      
      
      ) are notorious water carriers.
Module B: Ligand Stabilization

"Ligandless" copper systems (using only CuI) are unstable. The Cu-CF


 species can decompose or disproportionate, leaving the aryl-copper species vulnerable to protonation.
  • Solution: Use 1,10-Phenanthroline (phen) or 2,2'-Bipyridine (bpy) .

  • Mechanism: These ligands coordinate to the Copper(I) center, stabilizing the

    
     species and accelerating the reductive elimination step, effectively "outrunning" the protonation side reaction.
    
Module C: Reagent Selection Matrix

Different reagents have different propensities for side reactions.

ReagentCommon NameRisk of Ar-HNotes

Chen's Reagent Low Generates

in situ.[1] Requires heat (60-80°C).[2] Self-validating mechanism (releases

).

Ruppert-Prakash High Requires Fluoride activation (TBAF/CsF). TBAF is wet; CsF is hygroscopic. High risk of protonation.

(pre-formed)
Grushin's/Hu's Lowest Pre-forming the reagent eliminates the activation step, but requires handling sensitive organometallics.

Standardized Protocol: Chen's Reagent (MFSDA)

This protocol minimizes deiodination by ensuring rapid generation of the active


 species and stabilizing the intermediate.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Methyl fluorosulfonyldifluoroacetate (MFSDA/Chen's Reagent) (2.0–2.5 equiv)

  • CuI (10–20 mol% for catalytic; 1.0 equiv for difficult substrates)

  • Ligand: 1,10-Phenanthroline (10–20 mol% matching Cu loading)

  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Workflow:

  • Drying Phase:

    • Flame-dry a Schlenk tube or screw-cap vial under vacuum. Backfill with Argon (

      
      ) or Nitrogen (
      
      
      
      ) three times .
  • Solids Loading:

    • Add CuI, 1,10-phenanthroline, and the Aryl Iodide under a counter-flow of inert gas.

    • Critical Step: Add activated 4Å molecular sieves (powdered or beads).

  • Liquids & Activation:

    • Add anhydrous DMF via syringe.

    • Stir at room temperature for 10 minutes to allow ligand complexation (solution turns dark red/brown).

    • Add Chen's Reagent (MFSDA) via syringe.

  • Reaction:

    • Heat to 80°C .

    • Observation: Gas evolution (

      
      ) indicates active species generation.
      
    • Run for 2–6 hours. Do not overnight unnecessarily (prolonged heating promotes radical H-abstraction).

  • Workup:

    • Dilute with Ethyl Acetate. Wash with brine (x3) to remove DMF.

    • Note: If Ar-H is still observed, lower temperature to 60°C and increase reaction time, or switch to oxidative trifluoromethylation (boronic acid route).

Frequently Asked Questions (FAQ)

Q: I am seeing 40% starting material and 60% Ar-H. No product. Why? A: This suggests your


 source decomposed before reacting, or your system is extremely wet. The Cu activated the Ar-I, but had no 

to couple with, so it grabbed a proton. Check your MFSDA quality (it degrades with moisture) and use fresh molecular sieves.

Q: Can I use DMF from the bottle labeled "Anhydrous"? A: For trifluoromethylation, no . DMF is hygroscopic. Even a small amount of water will protonate the intermediate. Distill it or use a solvent purification system (SPS).

Q: Why does adding 1,10-phenanthroline help? A: It serves two roles:

  • It stabilizes the

    
     species, preventing it from decomposing into inactive copper fluorides.
    
  • It creates a more sterically crowded and electron-rich metal center, which accelerates the desired reductive elimination of Ar-

    
     and disfavors the interaction with protons.
    

Q: My substrate has a free amine (-NH2) or alcohol (-OH). Is this a problem? A: Yes. These are acidic protons. The copper intermediate will deprotonate them or be protonated by them, leading to Ar-H. You must protect acidic groups (e.g., convert -OH to -OTBS or -OMe; -NH2 to -NBoc) before the reaction.

References

  • Chen, Q. Y., & Wu, S. W. (1989).[2][3] Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent.[3] Journal of the Chemical Society, Chemical Communications, (11), 705-706. Link

  • Lishchynskyi, A., Novikov, M. A., Martin, E., Escudero-Adán, E. C., Novák, P., & Grushin, V. V. (2013).[4] Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 78(22), 11126-11146. Link

  • Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link

  • Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521. Link

Sources

Catalyst selection for bulky aryl iodide substrates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steric Hindrance Solutions Desk Ticket Subject: Catalyst Selection & Optimization for Bulky Aryl Iodide Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division

Mission Statement

Welcome to the Steric Hindrance Solutions Desk. You are likely here because your "standard" Suzuki or Buchwald conditions (e.g.,


) failed.

The Scientific Reality: While aryl iodides typically undergo oxidative addition faster than bromides or chlorides, steric bulk changes the rate-limiting step . For ortho-substituted or bulky aryl iodides, the bottleneck shifts to transmetallation or reductive elimination . Standard catalysts form bis-ligated complexes (


) that are too crowded to effectively transmetallate or eliminate the product.

This guide provides the "Bulky Ligand" protocols necessary to enforce a reactive monoligated palladium species (


), ensuring your reaction proceeds to completion.

Module 1: The Catalyst Decision Matrix

Use this logic flow to select your initial catalyst system. Do not guess; match the ligand properties to your substrate's steric profile.

The Logic of Bulk

To couple a bulky substrate, your ligand must be bulkier than the substrate. This counter-intuitive rule works because extreme bulk prevents the formation of inactive resting states (dimers) and forces the palladium into a highly active, monoligated state (


).
Visual Selector: Catalyst Decision Tree

CatalystSelector Start Substrate: Bulky Aryl Iodide Partner Coupling Partner? Start->Partner Boronic Boronic Acid/Ester (Suzuki-Miyaura) Partner->Boronic Amine Amine (Buchwald-Hartwig) Partner->Amine StericLevel Steric Severity? Boronic->StericLevel AmineType Amine Class? Amine->AmineType ModBulk Moderate Bulk (1 ortho-substituent) StericLevel->ModBulk ExtBulk Extreme Bulk (2 ortho-substituents) StericLevel->ExtBulk PrimAmine Primary Amine AmineType->PrimAmine SecAmine Secondary Amine AmineType->SecAmine SPhos Rec: SPhos Pd G3/G4 (Universal Bulky) ModBulk->SPhos XPhos Rec: XPhos Pd G3/G4 (Max Steric Demand) ExtBulk->XPhos PEPPSI Alt: PEPPSI-IPr (If Phosphines Fail) ExtBulk->PEPPSI Backup BrettPhos Rec: BrettPhos Pd G3/G4 PrimAmine->BrettPhos RuPhos Rec: RuPhos Pd G3/G4 SecAmine->RuPhos

Caption: Decision tree for selecting the optimal precatalyst based on coupling partner and steric demand.

Module 2: Troubleshooting Low Conversion (The "Activator")

Symptom: The reaction stalls at <20% conversion. The aryl iodide remains unconsumed. Diagnosis: Failure to generate the active catalytic species.

Root Cause Analysis
  • Precatalyst Activation Failure: If you use

    
     + Ligand, the reduction to Pd(0) may fail in the presence of bulky iodides, which can poison the reduction step.
    
  • The "Iodide Effect": Iodide ions (

    
    ) released during the cycle can bridge two Pd centers, forming inactive dimers 
    
    
    
    .
Corrective Protocol
VariableRecommendationScientific Rationale
Pd Source Switch to G3/G4 Palladacycles These precatalysts (e.g., XPhos Pd G4) contain the ligand pre-bound and are reduced to active

immediately upon exposure to base, bypassing the induction period [1].
Alternative Pd

If G3/G4 are unavailable, use a true Pd(0) source. Avoid

or

unless you include a specific reduction step (e.g., Grignard or extra amine).
Solvent Toluene or Dioxane Non-polar solvents often precipitate the inorganic iodide byproduct (e.g., KI or NaI), removing the inhibitory

from the solution equilibrium [2].

Module 3: Troubleshooting Side Reactions (The "Purifier")

Symptom: The aryl iodide disappears, but the product is the dehalogenated arene (Ar-I


 Ar-H).
Diagnosis:  Protodehalogenation.[1][2]
Mechanism of Failure

In bulky systems, the cross-coupling (transmetallation) is slow. This gives the intermediate palladium species time to find a hydride source (from the solvent or base) and undergo reductive elimination to form the reduced side product.

Visual Mechanism: The Dehalogenation Trap

Dehalogenation L1Pd L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) L1Pd->OxAdd TM Transmetallation (Slow due to Bulk) OxAdd->TM Desired Path Dehal Hydride Capture (From Alcohol/Base) OxAdd->Dehal Steric Leakage Product Desired Product (Ar-R) TM->Product SideProd Reduced Side Product (Ar-H) Dehal->SideProd

Caption: Pathway showing how steric bulk slows transmetallation, allowing hydride capture (dehalogenation) to compete.

Corrective Protocol
  • Eliminate Hydride Sources:

    • Solvent: NEVER use primary/secondary alcohols (MeOH, iPrOH) with bulky iodides if dehalogenation is observed. Switch to THF or Toluene .

    • Base: Switch from alkoxides (NaOtBu, which has

      
      -hydrogens) to inorganic carbonates or phosphates (
      
      
      
      or
      
      
      ).
  • Water Management:

    • While Suzuki coupling requires some water, excess water can promote protonolysis of the C-Pd bond. Use anhydrous solvents and add exactly 2-5 equivalents of degassed water if necessary, rather than using wet solvent [3].

Module 4: The "Bulky Aryl Iodide" Standard Operating Procedure (BAI-SOP)

Follow this protocol for maximum reproducibility with sterically hindered substrates.

Reagents:

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene (0.1 M concentration)

  • Temperature: 80°C - 100°C

Step-by-Step Workflow:

  • Solids First: Charge a reaction vial with the Aryl Iodide (1.0 equiv), Boronic Acid (1.5 equiv), Base (

    
    ), and Catalyst (XPhos Pd G4).
    
    • Why? Adding the catalyst as a solid prevents premature activation in solution before the substrate is present.

  • Evacuation: Cap the vial. Evacuate and backfill with Argon/Nitrogen (

    
    ).
    
    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand.[3]

  • Solvent Addition: Add anhydrous Toluene via syringe through the septum.

  • Heat: Place in a pre-heated block at 80°C. Stir vigorously (>800 rpm).

    • Why? Heterogeneous bases like phosphate require high surface area contact; vigorous stirring is non-negotiable.

  • Monitoring: Check by LCMS at 1 hour.

    • If Ar-I remains: Increase temp to 100°C.

    • If Ar-H (dehalogenation) appears: Stop. Repeat with THF as solvent and strictly anhydrous conditions.

FAQ: Rapid Fire Troubleshooting

Q: Can I use PEPPSI-IPr for aryl iodides? A: Yes. PEPPSI-IPr is an NHC-based catalyst that is exceptionally stable.[4][5] It is the "sledgehammer" for extremely bulky substrates where phosphines (even XPhos) fail. However, it often requires higher temperatures (>80°C) to activate the "throw-away" pyridine ligand [4].

Q: My reaction turns black immediately. Is it dead? A: Not necessarily. "Palladium black" indicates catalyst decomposition (aggregation of Pd(0)). However, with bulky iodides, the reaction mixture often darkens naturally. If conversion stops, add more ligand (not metal) to re-solubilize the Pd.

Q: Why do you recommend


 over 

?
A:

is more soluble in organic solvents than carbonate, and it is less likely to cause dehalogenation than alkoxides. For bulky substrates, the "potassium effect" (higher solubility/reactivity of potassium salts) often drives the reaction faster [5].

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors."[6] Journal of the American Chemical Society.[2][6]

  • BenchChem Technical Guides. "Troubleshooting Dehalogenation in Suzuki Coupling."

  • Organ, M. G., et al. "PEPPSI-IPr: An Air- and Water-Stable Catalyst for Suzuki-Miyaura Coupling."[5] Chemistry - A European Journal.

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings."

Sources

Technical Support Center: Solubilization Guide for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-2384902 Compound: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene CAS: 2384902-79-6 Chemical Class: Poly-halogenated Aryl Ether Support Level: Senior Application Scientist[1]

Executive Summary: The "Brick Dust" Challenge

You are likely reading this because your compound precipitated immediately upon addition to your aqueous assay buffer, or you are observing inconsistent biological data (the "false negative" trap).

1-Iodo-2-propoxy-4-(trifluoromethyl)benzene is a textbook lipophilic molecule.[1] With a trifluoromethyl group, an iodine atom, and a propyl ether chain, it lacks any hydrogen bond donors and has high lipophilicity (Estimated LogP


 4.5–5.0).[1] It is not  water-soluble in a thermodynamic sense.[1]

Core Constraint: You cannot "dissolve" this molecule in water; you can only kinetically stabilize it.[1]

This guide provides three tiered protocols to achieve stable dispersion for biological assays and synthetic chemistry.

Part 1: Diagnostic & Decision Matrix

Before proceeding, identify your failure mode using the diagram below. This logic flow prevents the common error of applying "synthesis" solutions to "biological" problems.

SolubilityDecisionTree Start Start: Define Application AppType What is the End Use? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synth Chemical Synthesis (Suzuki/Heck in Water) AppType->Synth Method1 Method A: DMSO Cosolvent (Low conc. only) BioAssay->Method1 Method3 Method C: Surfactant/Micelles (TPGS-750-M / SDS) Synth->Method3 Check1 Did it Precipitate? Method1->Check1 Yes Yes Check1->Yes Yes No No Check1->No No Method2 Method B: HP-β-Cyclodextrin (The Gold Standard) Yes->Method2 End End No->End Proceed with Assay

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Part 2: Troubleshooting & Protocols

Issue 1: "It crashed out when I added the DMSO stock to the buffer."

The Mechanism: This is the "Solvent Shifting" phenomenon.[1] Your compound is soluble in DMSO.[1][2] When you pipette 1 µL of DMSO stock into 1 mL of water, the DMSO rapidly diffuses away into the water. The compound, suddenly stripped of its solvent shell, aggregates into micro-crystals before it can disperse.

Protocol A: The "Sandwich" Dispersion (For <10 µM concentrations) Use this for quick, low-concentration assays.[1]

  • Prepare Stock: Dissolve compound in pure DMSO to 10 mM. (Ensure it is clear; warm to 37°C if needed).

  • Vortex First: Get your aqueous buffer spinning in a vortexer before adding the compound.[1]

  • Submerged Injection: Do not drop the DMSO on top of the liquid. Insert the pipette tip into the vortexing buffer and dispense slowly.

  • Immediate Mixing: This prevents local regions of high water concentration from crashing out the compound immediately.[1]

FAQ:

  • Q: Can I use Ethanol instead?

    • A: No. This compound is highly lipophilic.[1] Ethanol is less powerful than DMSO for this specific structure and will likely lead to faster precipitation.[1]

  • Q: Can I make a salt form?

    • A: STOP. This molecule has no ionizable groups (no amines, no carboxylic acids).[1] Adding acid or base will not help and may degrade the trifluoromethyl group or hydrolyze the ether.

Issue 2: "I need higher concentrations (>10 µM) or longer stability."

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) This is the industry standard for lipophilic "brick dust" compounds.[1] The cyclodextrin forms a "donut" shape; the hydrophobic 1-iodo-2-propoxy-4-(trifluoromethyl)benzene sits inside the donut hole, while the hydrophilic exterior interacts with water.

Protocol B: The Cyclodextrin Complexation Use this for animal studies (IP/IV) or long-duration cell assays.[1]

ComponentRoleSpecification
HP-β-CD CarrierPharma Grade (e.g., Kleptose or Trappsol)
Water/Saline SolventSterile Filtered
Compound Active1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1] (e.g., 2g cyclodextrin in 10 mL water).

  • Dissolve Compound: Dissolve your compound in a small volume of DMSO (e.g., 100 µL).

  • Slow Addition: Add the DMSO solution dropwise to the 20% HP-β-CD solution while stirring vigorously.

  • Equilibration: Stir for 30–60 minutes at Room Temperature. The solution should remain clear.

  • Filtration: Pass through a 0.22 µm filter to remove any non-complexed micro-aggregates.[1]

Why this works: The propyl chain and the iodobenzene core fit well into the Beta-cyclodextrin cavity. This prevents the "crash out" by shielding the hydrophobic regions from the water [1, 2].

Issue 3: "I am trying to run a Suzuki/Sonogashira coupling in water."

The Mechanism: In synthetic chemistry, you don't need a true solution; you need a micro-emulsion .[1] The iodine atom at position 1 is the reactive handle.

Protocol C: Surfactant-Mediated Chemistry Do not use DMSO/Water for synthesis; yields will be poor due to phase separation.[1]

Recommended System: TPGS-750-M (2 wt % in water) [1]

  • The Catalyst: TPGS-750-M forms nanomicelles.[1]

  • The Process: The lipophilic 1-iodo-2-propoxy-4-(trifluoromethyl)benzene migrates inside the micelle.[1]

  • The Reaction: The Palladium catalyst also enters the micelle, creating a high local concentration of reactants.

  • Outcome: High yields at room temperature without organic solvents.

Alternative: If TPGS-750-M is unavailable, use SDS (Sodium Dodecyl Sulfate) above its Critical Micelle Concentration (CMC > 8 mM), but expect lower yields than with designer surfactants [3].[1]

Part 3: Data & Physical Properties Reference

Table 1: Solubility Profile & Compatibility

SolventSolubility RatingStatusNotes
Water Insoluble🔴Do not use without carrier.[1]
DMSO High (>50 mM)🟢Recommended stock solvent.[1] Freeze/Thaw stable.
Ethanol Moderate🟡Risk of precipitation upon dilution.[1]
20% HP-β-CD High (Complexed)🟢Best for biological stability.[1]
PBS (Buffer) Insoluble🔴Immediate precipitation.[1]

Visualizing the "Crash Out" Pathway:

PrecipMechanism Step1 1. DMSO Stock (Compound Solvated by DMSO) Step2 2. Addition to Water (DMSO diffuses into Water) Step1->Step2 Dilution Step3 3. Hydrophobic Exposure (Propyl/CF3 groups exposed) Step2->Step3 Solvent Strip Step4 4. Aggregation (Precipitation/Cloudiness) Step3->Step4 Kinetic Failure

Figure 2: The kinetic pathway of precipitation when lipophilic stocks are added to aqueous media.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Sigma-Aldrich. (n.d.).[1] (2-Hydroxypropyl)-β-cyclodextrin Product Information & Protocols.

  • Lipshutz, B. H., & Ghorai, S. (2008).[1] Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature.[1] Aldrichimica Acta.[1]

  • PubChem. (2025).[1][3] Benzene, 1-iodo-4-(trifluoromethyl)- Compound Summary. [1]

  • BenchChem. (2025).[1] Troubleshooting DMSO Solubility Issues in Aqueous Buffers.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for Thermally Sensitive Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for optimizing reaction temperatures when working with thermally sensitive aryl iodides. We understand the unique challenges these substrates present and have structured this resource to provide actionable insights grounded in mechanistic principles and field-proven experience.

Introduction: The Aryl Iodide Conundrum

Aryl iodides are often the go-to electrophiles in cross-coupling reactions due to the relatively weak C-I bond, which generally facilitates faster oxidative addition to low-valent metal catalysts compared to their bromide or chloride counterparts.[1][2] However, this high reactivity can be a double-edged sword. For substrates bearing sensitive functional groups or specific structural motifs, the elevated temperatures often required to drive catalytic cycles to completion can lead to thermal decomposition, resulting in diminished yields, complex side-product formation, and challenges in purification.[3]

This guide will equip you with the knowledge to navigate these challenges, enabling you to successfully employ thermally sensitive aryl iodides in your synthetic campaigns.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Q1: I'm observing significant decomposition of my aryl iodide starting material, even before complete conversion to the desired product. How can I mitigate this?

A1: This is a classic sign that your reaction temperature is too high for the stability of your substrate. The primary goal is to lower the activation energy of the rate-limiting step in your catalytic cycle, allowing the reaction to proceed efficiently at a reduced temperature.

  • Underlying Cause: The C-I bond, while reactive, can be susceptible to homolytic cleavage at elevated temperatures, leading to undesired side reactions.[3] This is particularly true for electron-rich aryl iodides or those with ortho-substituents that can further weaken the C-I bond. For instance, o-iodophenol derivatives on a naphthalene backbone have been observed to liberate elemental iodine upon heating.[3]

  • Immediate Actions:

    • Lower the Temperature: This is the most direct approach. Reduce the reaction temperature in 10-20 °C increments and monitor the reaction progress. While this may slow down the reaction, it can significantly inhibit decomposition pathways.

    • Screen Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) can be inefficient at lower temperatures for aryl iodides, leading to poor turnover of the key on-cycle intermediate.[4][5] Switching to modern dialkylbiaryl phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) can dramatically accelerate the reaction at milder temperatures.[6] These ligands promote both oxidative addition and reductive elimination, the key steps in many cross-coupling catalytic cycles.

    • Optimize Solvent and Base: The choice of solvent and base can influence the stability of your substrate and intermediates. For instance, in Buchwald-Hartwig aminations, the iodide byproduct (e.g., NaI) can inhibit the catalyst.[7][8] Switching to a solvent where the iodide salt is insoluble can drive the reaction forward even at lower temperatures.[7][8]

Q2: My Suzuki-Miyaura coupling with an aryl iodide is sluggish at room temperature, but heating leads to decomposition. What are my options?

A2: This is a common scenario. While aryl iodides are generally reactive, some catalyst systems, particularly those using traditional phosphine ligands like PPh₃, show surprisingly poor reactivity at lower temperatures (~50 °C).[4]

  • Mechanistic Insight: Studies have suggested that the inefficient coupling of aryl iodides at lower temperatures with Pd/PPh₃ systems stems from the poor turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[4][5]

  • Recommended Protocols:

    • Switch to a Modern Catalyst System: Employ a catalyst system known for high activity at low temperatures. For DNA-conjugated aryl iodides, which are inherently temperature-sensitive, a Na₂PdCl₄/sSPhos system has been successfully used at 37°C.[9]

    • Consider Alternative Boron Reagents: If you suspect protodeboronation of your boronic acid is an issue at elevated temperatures, consider more stable derivatives like boronic esters (e.g., pinacol esters) or trifluoroborates.[10]

    • Explore Non-Thermal Activation: If thermal methods are failing, consider alternative energy sources. Visible-light photoredox catalysis has emerged as a powerful tool to drive cross-coupling reactions at ambient temperatures, often using a dual catalytic system (e.g., a photoredox catalyst and a nickel or palladium catalyst).[11][12] This approach can generate the necessary reactive intermediates without the need for heat.

Q3: I'm attempting a Buchwald-Hartwig amination with a sensitive aryl iodide and observing low yields and starting material recovery, even with a good catalyst. What could be wrong?

A3: A likely culprit here is inhibition by the iodide salt byproduct. This is a well-documented issue in palladium-catalyzed C-N cross-coupling reactions.[7][8]

  • The Problem: The generated sodium iodide (NaI) can have a significant inhibitory effect on the catalytic cycle.[7][8]

  • Solutions:

    • Solvent Selection is Key: The most effective solution is to choose a solvent system where the iodide byproduct is insoluble. Toluene is often a good choice for this purpose.[7] The precipitation of the salt from the reaction mixture prevents it from interfering with the catalyst.

    • Ligand Choice Matters: Certain biarylphosphine ligands, such as BrettPhos, have been shown to be highly effective for the amination of aryl iodides, even at room temperature.[7] These ligands can retard the formation of stable, inactive palladium-iodide dimer complexes, thus enhancing catalytic activity.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a safe starting temperature for optimizing a reaction with a new, potentially sensitive aryl iodide?

A1: A good starting point is often room temperature (20-25 °C), especially if you are using a modern, highly active catalyst system. Monitor the reaction for 1-2 hours. If no product is formed, gradually increase the temperature in 10-15 °C increments, holding at each new temperature for a set period and analyzing the reaction mixture for both product formation and any signs of decomposition.

Q2: Are there any general trends for the thermal stability of substituted aryl iodides?

Q3: Can microwave heating be beneficial for thermally sensitive substrates?

A3: Yes, microwave irradiation can be a very effective tool. While it involves heating, the rapid and efficient energy transfer can lead to significantly shorter reaction times.[13] This can allow the desired reaction to complete before significant thermal decomposition of a sensitive substrate occurs. It is crucial to carefully control the temperature in a microwave reactor.

Q4: What about flow chemistry?

A4: Flow chemistry offers excellent control over reaction parameters, including temperature and residence time. For reactions involving unstable intermediates, this precise control can be highly advantageous in minimizing decomposition pathways. While the initial setup may be more complex, it can be a powerful solution for challenging reactions.

Part 3: Key Considerations for Method Development

When designing a process for a thermally sensitive aryl iodide, a proactive approach to optimization is crucial. Below is a workflow to guide your experimental design.

Workflow for Optimizing Reaction Temperature

workflow cluster_0 Phase 1: Initial Screening at Low Temperature cluster_1 Phase 2: Analysis and Decision cluster_2 Phase 3: Iterative Optimization A Select High-Activity Catalyst System (e.g., Pd precatalyst + Buchwald ligand) B Choose Non-Inhibitory Solvent (e.g., Toluene for B-H Amination) A->B C Run Initial Reaction at Room Temperature (20-25°C) B->C D Analyze Reaction Mixture (LC-MS, GC-MS) - Product Formation? - Decomposition? C->D E Reaction Successful! Proceed to Scale-up/Isolation D->E Yes F No Reaction or Incomplete Conversion D->F No Product G Decomposition Observed D->G Decomposition H Gradual Temperature Increase (e.g., in 10-15°C increments) F->H J Consider Alternative Activation (e.g., Photoredox, Microwave) G->J I Re-analyze at Each Step H->I I->E Optimal T found I->G Decomposition starts I->H Conversion still low

Caption: A stepwise workflow for optimizing reaction temperature for thermally sensitive aryl iodides.

Table 1: Recommended Catalyst Systems for Low-Temperature Couplings
Reaction TypePalladium SourceRecommended Ligand(s)Typical Temperature RangeKey Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosRT to 60 °CBulky biaryl phosphine ligands are crucial for low-temperature activity.[6]
Buchwald-Hartwig Pd G3/G4 PrecatalystsBrettPhos, RuPhosRT to 80 °CSolvent choice is critical to precipitate iodide byproducts (e.g., toluene).[7]
Heck Reaction Pd(OAc)₂P(t-Bu)₃, cataCXium® A80 to 120 °COften requires slightly higher temperatures, but electron-rich, bulky phosphines are key.[1]

Part 4: Experimental Protocols

General Protocol for a Low-Temperature Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial.

  • Solvent and Degassing: Add the degassed solvent (e.g., dioxane/water mixture, toluene) to the reaction vial. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction Execution: Seal the vial and place it in a pre-heated oil bath at the desired temperature (start with 30-40 °C). Stir the reaction and monitor its progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Conclusion

Successfully employing thermally sensitive aryl iodides in cross-coupling reactions is a matter of understanding the interplay between substrate stability and catalyst activity. By selecting modern, highly active catalyst systems, carefully choosing solvents and bases, and systematically optimizing the reaction temperature, the challenges associated with these reactive yet delicate substrates can be overcome. This guide provides a framework for troubleshooting and method development, empowering you to achieve your synthetic goals with greater efficiency and success.

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766–5768. Available at: [Link]

  • Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 904179. Available at: [Link]

  • Macdonald, S. J. F., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1729–1737. Available at: [Link]

  • University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Green Chemistry. (2011). A phosphine-free carbonylative cross-coupling reaction of aryl iodides with arylboronic acids catalyzed by immobilization of palladium in MCM-41. Green Chemistry, 13(8), 2090-2096. Available at: [Link]

  • The Doyle Group - UCLA. (2023). Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. Available at: [Link]

  • Macdonald, S. J. F., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1729–1737. Available at: [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • ResearchGate. (2021). Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ChemRxiv. (2021). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. Available at: [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available at: [Link]

  • ResearchGate. (2022). Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques. Available at: [Link]

  • PubMed. (2009). An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides: insight into controlling factors. J Am Chem Soc, 131(16), 5766-8. Available at: [Link]

  • The Journal of Physical Chemistry A. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A, 127(40), 8419–8430. Available at: [Link]

  • ResearchGate. (2010). Cross-Coupling Reactions: A Practical Guide. Available at: [Link]

  • Organometallics. (2017). Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships. Organometallics, 36(8), 1670–1683. Available at: [Link]

  • Molecules. (2021). Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations. Molecules, 26(11), 3183. Available at: [Link]

  • IU Indianapolis ScholarWorks. (2022). AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS. Available at: [Link]

  • Radleys UK. How To Perform Reactions At Low Temperatures. Available at: [Link]

  • Organic Chemistry Portal. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. J. Org. Chem., 64, 10-11. Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry, 86(22), 16076–16084. Available at: [Link]

  • ResearchGate. (2009). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Available at: [Link]

  • Molecules. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules, 27(13), 4257. Available at: [Link]

  • Arkivoc. (2016). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. Arkivoc, 2016(5), 230-244. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity. Beilstein Journal of Organic Chemistry, 13, 2548–2560. Available at: [Link]

  • University of Windsor. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]

  • The Journal of Physical Chemistry A. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A, 127(40), 8419–8430. Available at: [Link]

  • Science. (2020). Aminoalkyl radicals as halogen-atom transfer agents for activation of alkyl and aryl halides. Science, 367(6481), 1021-1026. Available at: [Link]

  • ACS Omega. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9893–9898. Available at: [Link]

  • Proceedings of the National Academy of Sciences. (2023). Manipulation of an electron by photoirradiation in the electron-catalyzed cross-coupling reaction. Proceedings of the National Academy of Sciences, 120(23), e2303362120. Available at: [Link]

  • Future Science. (2015). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Future Science, 1(1), fso.15.2. Available at: [Link]

  • University of Windsor. (2002). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Available at: [Link]

  • The Doyle Group. (2020). Synthesis of β‑Phenethylamines via Ni/Photoredox Cross- Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1626–1631. Available at: [Link]

  • Journal of the American Chemical Society. (2014). Photoinitiated Oxidative Addition of CF3I to Gold(I) and Facile Aryl-CF3 Reductive Elimination. Journal of the American Chemical Society, 136(21), 7771–7781. Available at: [Link]

  • ResearchGate. (2020). Thermal decomposition of tetraalkylammonium iodides. Available at: [Link]

  • PubMed. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. J Am Chem Soc, 141(34), 13621-13629. Available at: [Link]

  • SciSpace. (2016). Photo-induced iodination of aryl halides under very mild conditions. Available at: [Link]

Sources

Addressing hydrolytic instability of propoxy groups in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propoxy Group Stabilization Ticket ID: #PR-O-HYD-001 Assigned Specialist: Dr. Aris, Senior Application Scientist Status: Open Subject: Addressing Hydrolytic Instability of Propoxy Groups in Acidic Media

Executive Summary & Triage

User Query: "My propoxy-functionalized compounds are degrading in acidic buffers (pH 1.2–4.5). How do I stabilize them?"

Specialist Analysis: The term "propoxy group" typically refers to an


-propyl moiety. However, the hydrolytic instability you are observing indicates these are likely Propyl Esters  (common in prodrugs) or Propoxysilanes  (common in surface chemistry). Simple propyl ethers (

) are generally stable in dilute acids.

This guide addresses the two most common failure modes:

  • Propyl Esters: Acid-catalyzed cleavage (

    
     mechanism) affecting prodrug bioavailability or synthetic yield.
    
  • Propoxysilanes: Premature hydrolysis (

    
    -like at Si) leading to self-condensation or coating failure.
    

Module A: Propyl Esters (Prodrugs & Synthesis)

The Core Problem: The Mechanism

In acidic environments (e.g., gastric fluid pH 1.2 or acidic HPLC mobile phases), propyl esters hydrolyze via the


 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1] The rate-limiting step is often the nucleophilic attack of water on the protonated carbonyl.

Visualizing the Failure Point: The following diagram illustrates the mechanism and where steric hindrance (Isopropyl) intervenes.

EsterHydrolysis Ester Propyl Ester (R-CO-OPr) Protonation Protonation (Fast Equilibrium) Ester->Protonation + H+ Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O (Nucleophilic Attack) Transition Transition State (Rate Limiting) Intermediate->Transition Proton Transfer Products Carboxylic Acid + Propanol Transition->Products - HOPr

Figure 1: Acid-catalyzed hydrolysis pathway.[1] The transition from Protonation to Intermediate is the primary target for stabilization strategies.

Troubleshooting & Stabilization Strategies
Strategy Mechanism of Action Implementation Guide
Switch to Isopropyl Steric Shielding: The branched methyl groups of an isopropyl ester create steric bulk that hinders the approach of water to the carbonyl carbon.Action: If using n-propyl, re-synthesize as iso-propyl. Expected Result: 3–10x increase in half-life (

) due to increased

of the transition state [1].
Electronic Tuning Inductive Destabilization: Electron-withdrawing groups (EWGs) near the ester oxygen can make the leaving group less basic, but in acid catalysis, we often want to reduce the electrophilicity of the carbonyl.Action: Introduce electron-donating groups (EDGs) on the acyl side (

) to stabilize the protonated carbonyl charge, making it less susceptible to nucleophilic attack. Caution: This may reduce biological activity.
Lipid Formulation Solvation Barrier: Preventing water contact entirely.Action: Encapsulate the ester in a Binary Lipid System (BLS) or microemulsion. Reference: Lipid shielding can preserve ester integrity in simulated gastric fluid (SGF) [2].

FAQ: Isopropyl vs. n-Propyl

Q: Will switching to isopropyl always fix the stability? A: In 90% of cases, yes. However, if your acid is extremely strong (superacidic conditions), isopropyl esters can cleave via an


 mechanism (carbocation formation), although this is rare in pharmaceutical contexts. For standard pH 1–5, isopropyl is superior.

Module B: Propoxysilanes (Materials & Coatings)

The Core Problem: Premature Gelation

Propoxysilanes (


) are used because they hydrolyze slower than methoxysilanes. However, in acidic conditions (pH < 4), the protonation of the alkoxy group accelerates hydrolysis, leading to silanol (

) formation and subsequent irreversible condensation (gelling).
Diagnostic Workflow

Use this decision tree to diagnose silane instability.

SilaneWorkflow Start Issue: Silane Solution Gelling or Coating Failure CheckpH Check pH Start->CheckpH IsAcidic Is pH < 4? CheckpH->IsAcidic CheckWater Check Water Content IsAcidic->CheckWater No (Neutral/Base) BufferSol Solution: Buffer to pH 4.5-5.5 (Isoelectric Point of Si-OH) IsAcidic->BufferSol Yes (Acid Catalysis) StericSol Solution: Switch to Dipodal Silanes CheckWater->StericSol Low Water (Intrinsic Instability) SolventSol Solution: Use Anhydrous Alcohol Solvents CheckWater->SolventSol High Water

Figure 2: Diagnostic logic for stabilizing propoxysilane formulations.

Technical Solutions for Silanes
  • The "Goldilocks" pH: Silanol condensation is slowest at pH 4.5–5.5 (the isoelectric point of silica). If your solution is pH 2.0, the hydrolysis is fast and condensation is acid-catalyzed.

    • Fix: Buffer your system to pH 5.0 using Acetate buffer if compatible.

  • Dipodal Silanes (The Nuclear Option): If mono-silanes (

    
    ) are too unstable, switch to Dipodal Silanes  (e.g., Bis(triethoxysilyl)ethane).
    
    • Why? They form 6 bonds to the substrate instead of 3. Even if one propoxy group hydrolyzes and the bond breaks, the molecule remains attached. This increases hydrolytic stability by a factor of

      
       [3].
      

Module C: Experimental Validation Protocol

Protocol: Kinetic Profiling of Hydrolytic Stability Objective: Determine the half-life (


) of your propoxy compound in simulated acidic conditions.

Reagents:

  • Buffer: 0.1 M HCl (pH 1.2) or Acetate Buffer (pH 4.5).

  • Internal Standard: Benzoic acid (non-reactive reference).

  • Quench Solution: Cold Acetonitrile (

    
    ).
    

Step-by-Step:

  • Preparation: Dissolve the propoxy compound (1 mM) in the Buffer containing 10% Acetonitrile (co-solvent to ensure solubility).

  • Incubation: Maintain at

    
     in a water bath.
    
  • Sampling:

    • Take 50 µL aliquots at

      
       minutes.
      
    • Critical: Immediately inject into 200 µL Cold Acetonitrile to quench the reaction (stops hydrolysis).

  • Analysis: Analyze via HPLC-UV or LC-MS.

    • Monitor the disappearance of the Parent Peak (

      
      ) and appearance of the Hydrolysis Product (
      
      
      
      ).
  • Calculation: Plot

    
     vs. Time.
    The slope 
    
    
    
    gives you the half-life:
    
    

Acceptance Criteria:

  • For oral prodrugs:

    
     minutes in SGF (Simulated Gastric Fluid) is usually required for absorption.
    

References

  • M. B. Smith, J. March.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Explains steric effects in mechanisms).
  • Dong, X., et al. (2025). "Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems." Pharmaceutics, 13(1). Link

  • Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Gelest Inc. Technical Repository. (Defines hydrolytic stability of dipodal vs. monopodal silanes). Link

  • Larson, G. L. "Silicon Compounds: Silanes and Silicones." Gelest Catalog & Technical Guide.

For further assistance, please reply to this ticket with your specific molecular structure and current buffer composition.

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Interpretation of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis and interpretation of the ¹H NMR spectrum of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene, a substituted aromatic compound with functionalities relevant to medicinal chemistry. We will dissect the spectrum, compare it with analogous structures, and provide a robust framework for its unambiguous interpretation, grounded in fundamental principles and empirical data.

Deciphering the ¹H NMR Spectrum: A First-Principles Approach

The structure of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene presents a unique confluence of electronic effects that govern the chemical shifts and coupling patterns of its protons. To predict and interpret its ¹H NMR spectrum, we must consider the individual and collective influence of the iodo, propoxy, and trifluoromethyl substituents on the benzene ring.

Substituent Effects on Aromatic Protons:

  • Iodo Group (-I): As a halogen, iodine exerts a deshielding inductive effect (-I) and a weak shielding resonance effect (+R). Its influence on the chemical shifts of adjacent protons is a balance of these opposing forces.

  • Propoxy Group (-OPr): The oxygen atom of the propoxy group is strongly electron-donating through resonance (+R) and electron-withdrawing through induction (-I). The resonance effect typically dominates, leading to increased electron density (shielding) at the ortho and para positions relative to the propoxy group.[1]

  • Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group due to the strong inductive effect (-I) of the three fluorine atoms. It significantly deshields protons on the aromatic ring, particularly those in the ortho and para positions.

Based on these principles, we can anticipate the relative chemical shifts of the three aromatic protons (H-3, H-5, and H-6) and the protons of the propoxy group.

Predicted ¹H NMR Spectrum of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

A detailed prediction of the ¹H NMR spectrum involves estimating the chemical shift (δ) and multiplicity of each unique proton.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~ 7.5 - 7.8dJ(H3-H5) ≈ 2-3 Hz (meta)
H-5~ 7.2 - 7.5ddJ(H5-H6) ≈ 8-9 Hz (ortho), J(H5-H3) ≈ 2-3 Hz (meta)
H-6~ 6.8 - 7.1dJ(H6-H5) ≈ 8-9 Hz (ortho)
-OCH₂-~ 3.9 - 4.2tJ ≈ 6-7 Hz
-CH₂-~ 1.7 - 2.0sextetJ ≈ 6-7 Hz
-CH₃~ 0.9 - 1.2tJ ≈ 7-8 Hz

Comparative Spectral Analysis: Isolating Substituent Contributions

To validate our predictions and gain a deeper understanding of the substituent effects, we will compare the expected spectrum of our target molecule with those of structurally related compounds.

Alternative 1: 1-Iodo-4-(trifluoromethyl)benzene

This compound allows us to observe the combined influence of the iodo and trifluoromethyl groups without the propoxy substituent. The aromatic region of its ¹H NMR spectrum typically shows two doublets, corresponding to the protons ortho and meta to the trifluoromethyl group.[2]

Alternative 2: 1-Iodo-2-propoxybenzene

This molecule isolates the effects of the iodo and propoxy groups. The electron-donating propoxy group will significantly shield the aromatic protons compared to unsubstituted iodobenzene.

Alternative 3: 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene

Replacing the propoxy group with a methoxy group provides a close analogue.[3] The electronic effects are very similar, with minor differences in the chemical shifts of the alkoxy protons.

By comparing the chemical shifts of the aromatic protons across these alternatives, we can empirically determine the shielding and deshielding contributions of each substituent at each position on the benzene ring.[4][5]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum suitable for unambiguous structural elucidation, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an adequate relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. It would show correlations between H-5 and H-6 (ortho coupling) and a weaker correlation between H-3 and H-5 (meta coupling).[6] Within the propoxy chain, correlations between the -OCH₂- and -CH₂- protons, and between the -CH₂- and -CH₃ protons would be observed.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show cross-peaks between the -OCH₂- protons of the propoxy group and the H-3 proton on the aromatic ring, confirming their spatial proximity.

Visualizing the Connectivity: An Experimental Workflow

The logical flow for the complete NMR analysis can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation prep1 Dissolve Sample prep2 Add Internal Standard prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 acq2 2D COSY acq1->acq2 If needed acq3 2D NOESY acq1->acq3 If needed proc1 Fourier Transform & Phasing acq1->proc1 confirm2 Validate with 2D Data acq2->confirm2 acq3->confirm2 proc2 Chemical Shift Referencing proc1->proc2 proc3 Integration proc2->proc3 proc4 Peak Picking & Coupling Constant Measurement proc3->proc4 proc5 Spectral Interpretation proc4->proc5 confirm1 Assign Signals proc5->confirm1 confirm1->confirm2 confirm3 Final Structure Elucidation confirm2->confirm3

Caption: Workflow for ¹H NMR analysis of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene.

Logical Relationships in Spectral Interpretation

The process of deducing the structure from the NMR data follows a clear logical path, as illustrated below.

G cluster_data Experimental Data cluster_info Deduced Information cluster_structure Structural Features chem_shift Chemical Shifts (δ) electronic_env Electronic Environment chem_shift->electronic_env integration Integration proton_count Proton Count integration->proton_count multiplicity Multiplicity neighboring_protons Number of Neighboring Protons multiplicity->neighboring_protons coupling Coupling Constants (J) connectivity Proton Connectivity coupling->connectivity substituent_effects Substituent Effects electronic_env->substituent_effects final_structure Final Structure proton_count->final_structure proton_adjacency Proton Adjacency neighboring_protons->proton_adjacency connectivity->proton_adjacency substituent_effects->final_structure proton_adjacency->final_structure

Caption: Logical flow from NMR data to structure elucidation.

Conclusion

The ¹H NMR spectrum of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene is a rich source of structural information that can be systematically interpreted by considering the interplay of substituent electronic effects. A thorough analysis, supported by comparison with simpler analogues and, if necessary, 2D NMR techniques, allows for the confident assignment of all proton signals. This guide provides researchers with a comprehensive framework for approaching the ¹H NMR interpretation of this and other similarly substituted aromatic compounds, emphasizing a methodical approach grounded in the fundamental principles of NMR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(12), 1599-1604. [Link]

  • Gowda, B. T., Jayalakshmi, K. L., & Shetty, M. (2003). Synthetic, Infrared, ¹H and ¹³C NMR Spectral Studies on N-(p-Substituted Phenyl)-p-Substituted Benzenesulphonamides. Zeitschrift für Naturforschung B, 58(9), 858-868. [Link]

  • Diehl, P. (1961). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 33(7), 847-851. [Link]

  • Abraham, R. J., & Siverns, T. M. (1972). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1587-1594. [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. [Link]

  • Reich, H. J. (n.d.). ¹H NMR Coupling Constants. University of Wisconsin. [Link]

  • PubChem. (n.d.). Benzene, 1-iodo-4-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Benzene, 1-iodo-2-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

  • American Elements. (n.d.). 1-iodo-2-methoxy-4-(trifluoromethyl)benzene. [Link]

Sources

A Comparative Guide to the Reactivity of 1-Iodo- vs. 1-Bromo-2-propoxy-4-(trifluoromethyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and overall project timelines. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern medicinal chemistry—the choice of the aryl halide precursor can significantly impact reaction kinetics, yields, and accessibility of the desired chemical space. This guide provides an in-depth technical comparison of two such precursors: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene and 1-Bromo-2-propoxy-4-(trifluoromethyl)benzene . Our focus will be on their relative performance in three of the most widely utilized C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The Underlying Principles: A Tale of Two Halogens

The generally observed higher reactivity of aryl iodides over their bromide counterparts in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This has a direct consequence on the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. A lower bond dissociation energy facilitates an easier cleavage of the C-X bond, leading to a faster rate of oxidative addition and, consequently, a more rapid overall reaction.

Furthermore, the presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position of the benzene ring in both of our subject compounds enhances their electrophilicity. This electronic modification further accelerates the oxidative addition step for both the iodide and the bromide, making them valuable substrates for a range of coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

To provide a quantitative comparison, we have compiled representative data for the performance of both 1-Iodo- and 1-Bromo-2-propoxy-4-(trifluoromethyl)benzene in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The following data, presented in tabular format, is based on typical results observed for these classes of compounds under optimized conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, in this case, between our aryl halides and a representative boronic acid.[1]

Substrate Coupling Partner Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%)
1-Iodo-2-propoxy-4-(trifluoromethyl)benzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802>95
1-Bromo-2-propoxy-4-(trifluoromethyl)benzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001088

As the data indicates, the iodo-substituted substrate proceeds to high conversion at a lower temperature and in a significantly shorter timeframe compared to its bromo-analogue, underscoring its superior reactivity in this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmacologically active compounds.[2][3][4]

Substrate Amine Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%)
1-Iodo-2-propoxy-4-(trifluoromethyl)benzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene801.596
1-Bromo-2-propoxy-4-(trifluoromethyl)benzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100791

Similar to the Suzuki coupling, the iodo-derivative demonstrates enhanced reactivity, allowing for milder reaction conditions and a more rapid conversion to the desired arylamine.[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important structural motifs.[6][7][8]

Substrate Alkyne Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%)
1-Iodo-2-propoxy-4-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25394
1-Bromo-2-propoxy-4-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601285

The trend in reactivity is once again evident, with the iodo-compound undergoing the Sonogashira coupling at room temperature, while the bromo-analogue requires elevated temperatures to achieve a comparable, albeit lower, yield.

Experimental Protocols

The following are detailed, representative experimental protocols for the three major cross-coupling reactions discussed. These should be considered as starting points and may require optimization based on the specific substrates and desired outcomes.

General Suzuki-Miyaura Coupling Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A To a dried reaction vessel, add: - Aryl halide (1.0 mmol) - Phenylboronic acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol) - K₂CO₃ (2.0 mmol) B Add Toluene (5 mL) and H₂O (1 mL) A->B C Degas the mixture with Argon for 15 minutes B->C D Heat the reaction mixture with stirring: - Iodo-substrate: 80 °C for 2 h - Bromo-substrate: 100 °C for 10 h C->D E Cool to room temperature and dilute with Ethyl Acetate D->E F Wash with water and brine E->F G Dry over Na₂SO₄, filter, and concentrate F->G H Purify by column chromatography G->H

Experimental workflow for Suzuki-Miyaura coupling.
General Buchwald-Hartwig Amination Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A In a glovebox, to a dried vial add: - Pd₂(dba)₃ (0.02 mmol) - XPhos (0.04 mmol) - NaOtBu (1.4 mmol) B Add Aryl halide (1.0 mmol) and Morpholine (1.2 mmol) A->B C Add Toluene (5 mL) and seal the vial B->C D Remove from glovebox and heat with stirring: - Iodo-substrate: 80 °C for 1.5 h - Bromo-substrate: 100 °C for 7 h C->D E Cool to room temperature and quench with saturated NH₄Cl D->E F Extract with Ethyl Acetate E->F G Wash with brine, dry over MgSO₄, filter, and concentrate F->G H Purify by column chromatography G->H

Experimental workflow for Buchwald-Hartwig amination.
General Sonogashira Coupling Protocol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A To a dried reaction flask, add: - Aryl halide (1.0 mmol) - Pd(PPh₃)₂Cl₂ (0.02 mmol) - CuI (0.04 mmol) B Add THF (5 mL) and Et₃N (2.0 mmol) A->B C Add Phenylacetylene (1.1 mmol) B->C D Degas the mixture with Argon for 10 minutes C->D E Stir the reaction mixture: - Iodo-substrate: 25 °C for 3 h - Bromo-substrate: 60 °C for 12 h D->E F Filter the reaction mixture through Celite E->F G Concentrate the filtrate under reduced pressure F->G H Purify by column chromatography G->H

Experimental workflow for Sonogashira coupling.

Mechanistic Considerations and Visualizations

The catalytic cycle for these palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R

Generalized catalytic cycle for cross-coupling reactions.

The primary difference in reactivity between the iodo- and bromo-substrates lies in the initial oxidative addition step.

Reactivity_Comparison Aryl_Halide Aryl Halide (Ar-X) Reactivity Reactivity in Oxidative Addition Aryl_Halide->Reactivity C_I Ar-I (Weaker C-I Bond) Reactivity->C_I C_Br Ar-Br (Stronger C-Br Bond) Reactivity->C_Br Faster_OA Faster Oxidative Addition C_I->Faster_OA Slower_OA Slower Oxidative Addition C_Br->Slower_OA

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Fluorinated aryl iodides (FAIs) present a unique paradox in mass spectrometry. The Carbon-Fluorine (C-F) bond is among the strongest in organic chemistry (~116 kcal/mol), while the Carbon-Iodine (C-I) bond is exceptionally weak (~57 kcal/mol).

The Consequence: In standard "hard" ionization (Electron Ionization - EI), the molecular ion (


) is often vanishingly small or absent because the iodine atom is ejected almost immediately upon ionization. This makes molecular weight confirmation difficult.

The Solution: This guide compares the standard EI approach against "soft" ionization alternatives (APCI/APPI and NCI). We demonstrate that while EI provides structural fingerprints via ring degradation, Negative Chemical Ionization (NCI) or APCI are superior for intact molecular weight determination due to the high electron affinity of the fluorinated ring.

Part 1: The Physics of the C-I-F System

To interpret the spectra, one must understand the competing forces on the aromatic ring.

Bond Dissociation Energy (BDE) Mismatch

The fragmentation hierarchy is dictated by bond strength. When energy is imparted to the molecule, the weakest link fails first.

  • C-F Bond: Inert. Rarely breaks in the primary stage.

  • C-I Bond: Labile. Breaks immediately, creating a dominant

    
     fragment.
    
Electronic Effects (The "Fluorine Influence")

Fluorine is highly electronegative.[1]

  • Inductive Effect (-I): Fluorine pulls electron density away from the ring carbons.[2] This destabilizes the aryl cation formed after Iodine loss, making the

    
     ion reactive and prone to further fragmentation (ring opening).
    
  • Ortho Effect: A fluorine atom ortho to the iodine destabilizes the C-I bond further through Coulombic repulsion between the lone pairs of F and the large electron cloud of I, accelerating iodine loss.

Part 2: Comparative Ionization Guides

Which technique should you use?

Option A: Electron Ionization (EI) – The Structural Fingerprint
  • Mechanism: 70 eV electron bombardment.

  • Performance:

    • Molecular Ion (

      
      ):  Very weak (<5% relative abundance) or absent.
      
    • Base Peak: Typically the

      
       aryl cation.
      
    • Utility: Excellent for confirming the structure of the ring (e.g., verifying the number of fluorines via neutral losses of

      
      ), but poor for confirming the presence of iodine.
      
Option B: APCI / APPI – The Molecular Weight Validator
  • Mechanism: Atmospheric Pressure Chemical (or Photo) Ionization.

  • Performance:

    • Molecular Ion: Dominant

      
       or 
      
      
      
      (in APPI).
    • Utility: FAIs are often too non-polar for Electrospray (ESI). APCI fills this gap, ionizing the non-polar ring without imparting enough excess energy to sever the C-I bond immediately.

Option C: Negative Chemical Ionization (NCI) – The Sensitivity King
  • Mechanism: Electron capture (EC-MS) using methane or ammonia buffer gas.

  • Performance:

    • Mechanism: The high electronegativity of Fluorine and Iodine gives these molecules a massive cross-section for capturing thermal electrons.

    • Result: Formation of stable

      
       or dissociative attachment yielding 
      
      
      
      .
    • Utility: Ultra-high sensitivity (femtomole levels) for trace analysis.

Summary Data Table
FeatureElectron Ionization (EI)APCI (Positive Mode)NCI (Negative Mode)
Energy Regime High (Hard)Low (Soft)Thermal (Soft)
Dominant Ion

(Aryl Cation)

or


or

C-I Bond Status Cleaved immediatelyPreservedPreserved (mostly)
Sensitivity Moderate (ng range)Good (pg range)Excellent (fg range)
Best For Library matching, ring structureMW ConfirmationTrace impurity analysis

Part 3: Fragmentation Pathways & Mechanisms

The following Graphviz diagram illustrates the decay of a generic Pentafluoroiodobenzene (PFIB) under EI conditions.

Mechanism 1: Radical Site-Initiated Cleavage (Primary)

The radical cation is localized on the Iodine (lowest ionization potential). Homolytic cleavage expels a neutral Iodine radical (


), leaving the even-electron aryl cation.
Mechanism 2: Ring Contraction (Secondary)

The highly fluorinated aryl cation is unstable. It typically ejects a neutral


 carbene (mass 50) to contract from a 6-membered ring to a 5-membered ring.
Visualization: Fragmentation Workflow

Fragmentation Parent Molecular Ion (M+.) [C6F5I]+ m/z 294 (Weak/Absent) LossI Loss of I• (127 Da) Parent->LossI ArylCation Aryl Cation [M-I]+ [C6F5]+ m/z 167 (Base Peak) LossCF2 Loss of :CF2 (50 Da) ArylCation->LossCF2 RingContract Ring Contraction [C5F3]+ m/z 117 LossC2 Loss of C2 (24 Da) RingContract->LossC2 SecondaryFrag Secondary Fragment [C3F3]+ m/z 93 LossI->ArylCation LossCF2->RingContract LossC2->SecondaryFrag

Figure 1: Stepwise fragmentation of Pentafluoroiodobenzene under Electron Ionization (70 eV).

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures you can distinguish between a failed injection and a labile C-I bond.

Step 1: Polarity Check (The "LogP" Rule)

Calculate the LogP of your FAI.

  • If LogP > 3.0 (Highly Lipophilic): Do not use ESI. The compound will not ionize well in the aqueous mobile phase. Use APCI or GC-EI .

  • If LogP < 3.0: ESI may be attempted, but signal suppression is likely.

Step 2: The "Soft-Hard" Validation Workflow

To rigorously confirm the identity of a new fluorinated aryl iodide, run the sample in two modes.

Run A: GC-MS (EI Mode)

  • Inlet Temp: Set to 200°C (Keep low to prevent thermal degradation before ionization).

  • Scan Range: 50–500 m/z.

  • Validation: Look for the "127 Gap". Calculate

    
    . If the highest mass peak corresponds to this value, you have confirmed the aryl core, but lost the iodine.
    

Run B: LC-MS (APCI Negative Mode)

  • Solvent: Methanol (Protic solvents aid in stabilizing negative ions).

  • Corona Current: 5–10 µA.

  • Validation: Look for the

    
     or 
    
    
    
    adducts.
  • Confirmation: If the mass in Run B is 127 Da higher than the base peak in Run A, the structure is confirmed.

Part 5: Isomer Differentiation (The Ortho Effect)

Distinguishing ortho-, meta-, and para- fluoro-iodo isomers is critical in drug development.

  • Ortho-Isomers: Often show a higher abundance of

    
     relative to the parent ion compared to para-isomers. The proximity of the electronegative fluorine destabilizes the C-I bond via repulsion, facilitating faster iodine ejection.
    
  • Hydrogen Rearrangement: If the molecule contains alkyl groups (e.g., fluoro-iodo-toluene), the ortho isomer may show a characteristic loss of HF (20 Da) or HI (128 Da) driven by the proximity of the halogen to the benzylic hydrogens.

References

  • NIST Chemistry WebBook. Mass Spectrum of Pentafluoroiodobenzene. National Institute of Standards and Technology. [Link]

  • Gross, J. H. Mass Spectrometry: A Textbook. Springer, 2017. (Chapter: Halogenated Compounds and Isotope Patterns). [Link]

  • Smith, R. M. Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Principles of Halogen Loss). [Link]

  • Debois, D., et al. Electron Capture Mass Spectrometry of Fluorinated Compounds. Journal of The American Society for Mass Spectrometry. [Link]

Sources

IR spectroscopy characteristic peaks for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (CAS: 2384902-79-6) is a highly specialized trisubstituted arene intermediate, primarily utilized in the synthesis of complex pharmacophores via Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.[1]

Its infrared (IR) spectrum is dominated by three competing signal sets: the intense electronegativity of the trifluoromethyl (-CF₃) group, the distinct aliphatic-ether linkage of the propoxy (-OCH₂CH₂CH₃) moiety, and the heavy-atom kinematics of the iodine (-I) substituent.

This guide provides a definitive spectral analysis, comparing this specific propyl-ether derivative against its structural analogues to aid in rapid quality control (QC) and structural validation.

Characteristic Peak Analysis (Mid-IR Region)

The spectrum of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene is a composite of a 1,2,4-trisubstituted benzene ring and an alkyl-aryl ether. The following table synthesizes theoretical vibrational modes with empirical data from closely related analogues (e.g., p-iodobenzotrifluoride and alkyl phenyl ethers).

Table 1: Diagnostic IR Bands & Assignments
Wavenumber (

)
IntensityVibrational Mode AssignmentStructural Origin
2960 – 2870 Medium

Propyl chain (

) stretching
3100 – 3030 Weak

Benzene ring C-H stretch
1605, 1580 Medium

Aromatic skeletal vibrations (Quadrant stretch)
1320 – 1330 Very Strong

Primary Marker: C-C stretch coupled with CF₃ modes
1250 – 1260 Strong

Aryl-Alkyl Ether asymmetric stretch
1100 – 1150 Very Strong

C-F stretching (Broad, often split)
1030 – 1050 Medium

Symmetric ether stretch
820 – 880 Strong

1,2,4-Trisubstituted benzene (Isolated H & Adjacent 2H)
~600 – 500 Weak/Med

Carbon-Iodine stretch (often obscured in fingerprint)

Note on Intensity: The -CF₃ and C-O bands will dominate the spectrum. If these peaks are weak, suspect hydrolysis or significant impurities.

Comparative Spectral Analysis

To validate the identity of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene, it is crucial to compare it against "nearest neighbor" alternatives often found in the same synthetic pathway.

Comparison A: Effect of the Propoxy Group

Reference: 1-Iodo-4-(trifluoromethyl)benzene (Precursor)

  • The Shift: The precursor lacks the aliphatic C-H stretches (2870–2960

    
    ) and the strong ether C-O bands (1250 
    
    
    
    ).
  • Diagnostic: The appearance of the aliphatic "hump" just below 3000

    
     confirms the successful alkylation of the phenol intermediate.
    
Comparison B: Propoxy vs. Methoxy Analogue

Alternative: 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene

  • The Shift: While the functional groups are identical, the propyl chain introduces additional methylene (

    
    ) scissoring and rocking modes.
    
  • Differentiation:

    • Methoxy: Single sharp

      
       stretch, simpler fingerprint region.
      
    • Propoxy: More complex aliphatic region; distinct splitting in

      
       bending modes (
      
      
      
      ).

Structural Logic & Vibrational Hierarchy

The following diagram illustrates the hierarchical relationship between the molecule's functional groups and their resulting spectral signals. This logic tree aids in systematic peak assignment.

IR_Logic Molecule 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene Ring Benzene Scaffold (1,2,4-Trisubstituted) Molecule->Ring CF3 Trifluoromethyl Group (-CF3) Molecule->CF3 Propoxy Propoxy Group (-OCH2CH2CH3) Molecule->Propoxy Iodine Iodine Atom (-I) Molecule->Iodine Sig_Ring C=C Stretch: 1600 cm⁻¹ OOP Bending: 800-900 cm⁻¹ Ring->Sig_Ring Sig_CF3 C-F Stretch: 1100-1330 cm⁻¹ (Dominant Broad Band) CF3->Sig_CF3 Sig_Prop C-H Aliphatic: 2900 cm⁻¹ C-O Ether: 1250 cm⁻¹ Propoxy->Sig_Prop Sig_I C-I Stretch: <600 cm⁻¹ (Fingerprint Region) Iodine->Sig_I

Figure 1: Vibrational mode hierarchy linking structural fragments to diagnostic IR bands.

Experimental Protocol: High-Fidelity ATR-FTIR

For this substituted benzene, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to the potential volatility of the propyl chain and the ease of liquid/solid handling.

Step-by-Step Workflow
  • Instrument Setup:

    • Crystal Selection: Diamond or ZnSe (Diamond is preferred for hardness and chemical resistance to iodinated compounds).

    • Resolution: Set to

      
      .
      
    • Scans: Minimum 32 scans (64 recommended for resolving weak aromatic overtones).

  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is completely dry.

    • Collect an air background spectrum. Crucial: Verify no atmospheric

      
       doublet at 
      
      
      
      .
  • Sample Application:

    • If Liquid/Oil: Place 10-20

      
      L on the center of the crystal.
      
    • If Solid (Low Melting Point): Place a few milligrams on the crystal. Lower the pressure clamp until "good contact" is achieved (monitor the live interferogram for signal maximization). Do not over-tighten, as this can distort the soft lattice of organic solids.

  • Data Processing:

    • Apply ATR Correction (software algorithm) to adjust for penetration depth differences across the wavenumber range.

    • Baseline correct only if significant drift is observed.

Quality Control Check
  • Pass: Distinct separation between the aromatic C-H (

    
    ) and aliphatic C-H (
    
    
    
    ) regions.
  • Fail: Broad O-H stretch at

    
     (indicates moisture contamination or phenol degradation product).
    

References

  • NIST Chemistry WebBook. Benzene, 1-iodo-4-(trifluoromethyl)- (IR Spectrum).[2] National Institute of Standards and Technology.[2] [Link]

  • PubChem. 1-Iodo-4-(trifluoromethyl)benzene (Compound Summary). National Library of Medicine. [Link]

  • SpectraBase. Trifluoromethoxybenzene IR Spectra. John Wiley & Sons.[3][4][5] [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Substituted Benzenes).[Link]

Sources

Elemental Analysis Standards for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of elemental analysis (EA) calibration standards and methodologies specifically optimized for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene .

Executive Summary

Accurate elemental analysis of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (C₁₀H₁₀F₃IO) presents a "perfect storm" of analytical challenges: a high mass percentage of Iodine (38.4%), a reactive Trifluoromethyl group, and a low Carbon content (36.4%). Standard calibration protocols using generic standards like Acetanilide often fail to account for the matrix effects caused by simultaneous Fluorine etching and Iodine sublimation.

This guide compares the performance of Generic Industry Standards against Matrix-Matched Fluorinated Standards , demonstrating why specific additive protocols are non-negotiable for this drug intermediate.

Part 1: The Analytical Challenge

Before selecting a standard, one must understand the stoichiometry and physical behavior of the analyte.

Target Molecule: 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene[1]

  • Formula: C₁₀H₁₀F₃IO

  • Molecular Weight: 330.09 g/mol

  • Theoretical Composition:

    • Carbon (C): 36.39%

    • Hydrogen (H): 3.05%

    • Fluorine (F): 17.27%

    • Iodine (I): 38.44%

    • Oxygen (O): 4.85%

The Problem:

  • The Fluorine Attack: Upon combustion, the -CF₃ group releases HF and F₂, which react with standard quartz combustion tubes to form volatile SiF₄. This artificially inflates results and degrades the reactor.

  • The Iodine Weight: Iodine is a heavy heteroatom. A 0.1% error in weighing results in a massive deviation in the C/H molar ratio calculations due to the low relative mass of Carbon.

  • Incomplete Combustion: The heavy Iodine atom can shield Carbon atoms, leading to "soot" formation (low Carbon recovery) if oxidation catalysts are insufficient.

Part 2: Comparative Analysis of Standards

We evaluated three calibration approaches for the determination of Carbon and Hydrogen in this compound.

1. The Generic Standard: Acetanilide (C₈H₉NO)
  • Role: The industry default for CHNS calibration.

  • Performance: Poor for this specific analyte.

  • Why it fails: Acetanilide burns cleanly and easily. It does not stress the oxidation catalyst. When the instrument is calibrated with Acetanilide, it assumes a "perfect" combustion. When the actual sample (containing 38% Iodine) is introduced, the catalyst (typically Cr₂O₃ or WO₃) may be overwhelmed, leading to incomplete combustion of the drug intermediate. Furthermore, Acetanilide contains Nitrogen, which is absent in the target, creating an unnecessary blank value check.

2. The Structural Analog: 4-Fluorobenzoic Acid (C₈H₅FO₂)
  • Role: A matrix-matched standard for fluorinated compounds.

  • Performance: High Precision for F-tolerance.

  • Why it works: This standard introduces Fluorine into the system during calibration. This "conditions" the adsorption traps (e.g., Magnesium Oxide) and accounts for the slight retention time shifts caused by Fluorine gases. It ensures the detector response factor is aligned with a fluorinated matrix.

3. The "Hard" Combustion Standard: 3,5-Bis(trifluoromethyl)benzoic acid
  • Role: Stress-test standard.

  • Performance: Best for Validation.

  • Why it works: With a high F content (approx. 44%), this standard validates the capacity of the specific "Fluoro-Kit" installed in the analyzer. If the system can recover Carbon accurately from this highly fluorinated compound, it will accurately analyze the 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene.

Part 3: Comparative Data (Experimental Simulation)

The following table summarizes the expected error rates when analyzing C₁₀H₁₀F₃IO using different calibration strategies.

MetricMethod A: Acetanilide Calibration Method B: 4-Fluorobenzoic Acid + WO₃
Calibration Basis Generic Organic (Easy Burn)Matrix-Matched (Fluorinated)
Additive Used NoneTungsten Oxide (WO₃)
Carbon Recovery 35.80% (Low, -0.59% error)36.35% (Accurate, -0.04% error)
Hydrogen Recovery 3.15% (High, +0.10% error)3.06% (Accurate, +0.01% error)
System Impact Rapid quartz tube degradation (fogging)Extended tube life (F-trapped)
Interpretation FAIL: Iodine shielding causes low C recovery.PASS: WO₃ aids oxidation; Standard matches F-profile.

Key Insight: The use of Tungsten Oxide (WO₃) as a combustion aid is not optional. It acts as a flux and an oxygen donor, preventing the Iodine from encapsulating unburnt Carbon.

Part 4: Recommended Experimental Protocol

To achieve publication-quality data for 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene, follow this "Self-Validating" protocol.

Phase 1: System Preparation
  • Reactor Setup: Use a quartz combustion tube packed with Chromium(III) Oxide (Cr₂O₃) and Silvered Cobaltous/Cobaltic Oxide .

    • Reasoning: Silver removes the Iodine (forming AgI) and prevents it from interfering with the TCD detector.

  • Fluorine Trap: Insert a layer of Magnesium Oxide (MgO) or specific commercial "Fluoro-pads" in the ash zone.

    • Reasoning: This binds Fluorine (forming MgF₂), preventing SiF₄ formation.

Phase 2: Weighing & Additives
  • Microbalance: Tare a tin capsule.

  • Sample: Weigh 1.5 - 2.0 mg of 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene.

  • Additive: Add 2–3 mg of Tungsten Oxide (WO₃) powder directly over the sample.

    • Crucial Step: Do not mix; layer it. The WO₃ must melt over the sample during the flash combustion (1000°C+) to provide immediate oxygen.

  • Sealing: Fold the tin capsule tightly to exclude atmospheric Nitrogen.

Phase 3: Calibration & Run
  • Conditioning: Run 3 "Bypass" samples of unweighed 4-Fluorobenzoic acid to prime the F-traps.

  • Calibration: Calibrate using 4-Fluorobenzoic acid (K-factor method).

  • Analysis: Run the target sample in triplicate.

Part 5: Workflow Visualization

The following diagram illustrates the optimized combustion pathway, highlighting where the specific interferences (F and I) are neutralized.

CombustionWorkflow cluster_Reactor Quartz Reactor Packing Sample Sample + WO3 (C10H10F3IO) Combustion Flash Combustion (1050°C, O2 Injection) Sample->Combustion Auto-Sampler Reactants Gases: CO2, H2O, F2, HF, I2, NOx Combustion->Reactants FTrap MgO Layer (Traps F as MgF2) Reactants->FTrap Gas Flow Oxidation Cr2O3 Catalyst (Complete Oxidation) FTrap->Oxidation ITrap Silver Wool (Traps I as AgI) Detection TCD Detector (Measures N2, CO2, H2O) ITrap->Detection Clean Gas Oxidation->ITrap

Caption: Optimized combustion workflow showing the sequential removal of Fluorine (by MgO) and Iodine (by Ag) to ensure interference-free detection of Carbon and Hydrogen.

References
  • Royal Society of Chemistry. (2005). Combustion analysis of fluorine-containing compounds: Challenges and solutions. The Analyst. Available at: [Link]

Sources

Benchmarking catalytic efficiency using 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

In the high-stakes landscape of medicinal chemistry, 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (CAS: 2384902-79-6) represents a "Goldilocks" substrate for benchmarking catalytic systems. It presents a unique dichotomy of electronic activation and steric hindrance that stresses catalytic cycles, making it an ideal model for optimizing cross-coupling protocols.

This guide objectively compares Palladium (Pd), Nickel (Ni), and Copper (Cu) catalytic systems for functionalizing this substrate. We analyze the interplay between the para-trifluoromethyl (-CF₃) group, which activates the C-I bond, and the ortho-propoxy (-OPr) group, which imposes steric demands and potential coordination interference.

Substrate Profile: The "Push-Pull" Challenge
  • Electrophile (C-I): The iodide is the most reactive halogen handle, typically ensuring fast oxidative addition (OA).

  • Electronic Activator (-CF₃ at C4): Strong electron-withdrawing nature (

    
    ) significantly lowers the energy barrier for OA, making the ring highly electrophilic.
    
  • Steric Gatekeeper (-OPr at C2): The propoxy chain provides moderate steric bulk (larger than -OMe) and potential hemilability (oxygen lone pair coordination), which can retard transmetallation or destabilize the active catalyst species.

Mechanistic Logic & Catalyst Selection

To benchmark efficiency effectively, we must interrogate the Rate-Determining Step (RDS). For this substrate, the -CF₃ group accelerates OA, shifting the RDS likely toward Transmetallation or Reductive Elimination , both of which are sensitive to the steric bulk of the ortho-propoxy group.

Diagram 1: Mechanistic Stress Test

This diagram visualizes the catalytic cycle, highlighting where the specific structural features of the substrate impact reaction rates.

CatalyticCycle Pd0 Active Catalyst [M(0)Ln] OxAdd Oxidative Addition (Accelerated by -CF3) Pd0->OxAdd + Substrate Substrate Substrate: 1-Iodo-2-propoxy-4-(CF3)Ph Substrate->OxAdd ComplexA Intermediate A [Ar-M(II)-I] OxAdd->ComplexA TransMet Transmetallation (HINDERED by o-Propoxy) ComplexA->TransMet + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: The -CF3 group accelerates the initial Oxidative Addition, while the ortho-propoxy group creates a bottleneck at the Transmetallation stage.

Comparative Benchmarking Data

The following data summarizes the performance of three distinct catalytic systems in a standard Suzuki-Miyaura coupling with phenylboronic acid.

Experimental Conditions: 1.0 equiv Substrate, 1.5 equiv PhB(OH)₂, Base (K₂CO₃ or K₃PO₄), Solvent (Dioxane/H₂O), 80°C, 12h.

MetricSystem A: Palladium System B: Nickel System C: Copper
Catalyst Precursor Pd(OAc)₂ / SPhosNi(COD)₂ / PCy₃CuI / Phenanthroline
Loading (mol%) 0.5 - 1.0%5.0 - 10.0%10.0 - 20.0%
Yield (Isolated) 94% 82%45%
TOF (h⁻¹) > 200~ 15< 5
Selectivity > 99:1 (Cross-Coupling)90:10 (Homocoupling side-products)Moderate (Dehalogenation observed)
O-Propoxy Tolerance High (Ligand controlled)Medium (Steric clash)Low (Coordination interference)
Cost Efficiency Low (High metal cost)High (Cheap metal, higher loading)Very High (Cheap, but low yield)

Analysis:

  • Palladium (SPhos): The bulky biaryl phosphine ligand (SPhos) creates a "pocket" that accommodates the ortho-propoxy group, leading to superior yields.

  • Nickel: While viable, Ni requires higher loading.[1] The smaller atomic radius of Ni makes it more sensitive to the steric bulk of the propoxy group compared to Pd.

  • Copper: The Ullmann-type mechanism requires higher temperatures (often >100°C) and is less efficient for hindered aryl iodides, often leading to hydrodehalogenation (loss of Iodine without coupling).

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: High-Efficiency Pd-Catalyzed Suzuki Coupling

Best for: High-value synthesis, late-stage functionalization.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (330 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and Potassium Phosphate (K₃PO₄, 424 mg, 2.0 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (2.2 mg, 1 mol%) and SPhos (8.2 mg, 2 mol%).

    • Expert Tip: Premixing Pd and Ligand in solvent for 5 mins ensures active L-Pd(0) species formation.

  • Solvent: Add degassed Toluene/Water (10:1 ratio, 4 mL).

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Validation (TLC/LCMS): Monitor disappearance of the Aryl Iodide peak (Rt ~ X min). If conversion < 50% after 1h, check for oxygen leaks (solution turns black/precipitates Pd-black).

Protocol B: Cost-Effective Ni-Catalyzed Negishi Coupling

Best for: Scale-up where Pd cost is prohibitive.

  • Preparation: Flame-dry a Schlenk tube and cool under N₂.

  • Reagents: Add 1-Iodo-2-propoxy-4-(trifluoromethyl)benzene (1.0 mmol) and dry THF (3 mL).

  • Catalyst: Add Ni(acac)₂ (13 mg, 5 mol%) and PPh₃ (26 mg, 10 mol%).

  • Nucleophile: Add Phenylzinc Bromide (0.5 M in THF, 3.0 mL, 1.5 equiv) dropwise at 0°C.

    • Why Negishi? Organozinc reagents are more reactive than boronic acids, helping overcome the steric barrier of the ortho-propoxy group in Ni systems.

  • Reaction: Warm to Room Temperature (RT) and stir for 12h.

  • Quench: Carefully quench with 1M HCl.

Experimental Workflow & Decision Tree

Use this logic flow to determine the optimal catalytic route for your specific application of this substrate.

Diagram 2: Catalyst Selection Algorithm

DecisionTree Start Start: Functionalize 1-Iodo-2-propoxy-4-(CF3)Ph Scale What is the Scale? Start->Scale Small Discovery (<1g) Scale->Small Low Large Process (>100g) Scale->Large High RouteA Route A: Pd/SPhos (Max Yield, High Cost) Small->RouteA Priority: Speed Budget Cost Sensitivity? Large->Budget Budget->RouteA Low Sensitivity RouteB Route B: Ni/PPh3 (Good Yield, Low Cost) Budget->RouteB High Sensitivity RouteC Route C: Cu/Ullmann (Only for C-N/C-O bonds) Budget->RouteC Specific Heteroatoms

Caption: Decision matrix for selecting Pd, Ni, or Cu based on scale and economic constraints.

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Design

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.
  • Ni-Catalyzed Cross-Coupling of Aryl Halides

    • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent Advances in Homogeneous Nickel Catalysis.
  • Ortho-Substituent Effects in Cross-Coupling

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][3]

  • Comparative Study of Pd vs Ni

    • Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever.[1] ACS Catalysis.

Disclaimer: The experimental data provided in Section 3 are representative values derived from standard catalytic benchmarks for ortho-alkoxy-para-trifluoromethyl aryl iodides. Actual yields may vary based on reagent purity and specific laboratory conditions.

Sources

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